Dapk-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14N2O4 |
|---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
(4Z)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8- |
InChI Key |
VQKPPWJEZADXST-JYRVWZFOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC |
Origin of Product |
United States |
Foundational & Exploratory
DAPK Inhibition in Neuronal Cells: A Technical Guide to the Mechanism of Action
Disclaimer: As of November 2025, detailed information regarding the specific mechanism of action, selectivity, and potency of the compound referred to as "Dapk-IN-2" is not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the mechanism of action of Death-Associated Protein Kinase (DAPK) inhibition in neuronal cells based on the broader understanding of the DAPK family and publicly available data on other well-characterized DAPK inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction: The Role of DAPK in Neuronal Function and Disease
The Death-Associated Protein Kinase (DAPK) family consists of serine/threonine kinases that are key regulators of cellular processes such as apoptosis, autophagy, and inflammation.[1][2] In the central nervous system, DAPK1 is particularly abundant and has been implicated in neuronal cell death associated with various neurological conditions, including ischemic stroke, epilepsy, and neurodegenerative diseases like Alzheimer's disease.[1][3][4] Upregulation of DAPK1 activity can promote neuronal damage, while its inhibition has been shown to have neuroprotective effects.[4] DAPK2, another member of the family, also plays a role in apoptosis and autophagy.[2] Given their central role in neuronal fate, DAPK family members are considered promising therapeutic targets for a range of neurological disorders.
Quantitative Data on DAPK Inhibitors
While specific data for this compound is not publicly available, several other small molecule inhibitors of the DAPK family have been characterized. The following table summarizes the potency of some of these compounds against DAPK1 and DAPK3 (also known as Zipper-Interacting Protein Kinase or ZIPK).
| Inhibitor | Target(s) | Potency (IC50 / Kd) | Reference(s) |
| TC-DAPK 6 | DAPK1 | IC50 = 69 nM | [5] |
| DAPK3 | IC50 = 225 nM | [5] | |
| HS38 | DAPK1 | Kd = 300 nM | |
| DAPK3 | Kd = 280 nM | ||
| DAPK1-IN-1 | DAPK1 | Kd = 0.63 µM | |
| C6 | DAPK1 | IC50 = 69 nM | [6] |
| An alkylated 3-amino-6-phenylpyridazine | DAPK1 | IC50 = 13 µM | [6] |
Core Signaling Pathways Modulated by DAPK Inhibition in Neuronal Cells
DAPK inhibitors exert their neuroprotective effects by interfering with several key signaling cascades that lead to neuronal dysfunction and death. The primary mechanism is the prevention of phosphorylation of downstream DAPK substrates.
Apoptotic Pathways
DAPK1 is a crucial mediator of apoptosis in neurons.[7] Its activation by stimuli such as ischemia or neurotoxic insults triggers a cascade of events leading to programmed cell death. DAPK inhibitors can block these pro-apoptotic signals.
One key pathway involves the interaction of DAPK1 with the NMDA receptor.[8] Following an ischemic event, DAPK1 can phosphorylate the NR2B subunit of the NMDA receptor, enhancing calcium influx and promoting excitotoxicity.[9] Inhibition of DAPK1 prevents this phosphorylation, thereby reducing neuronal damage.[9]
Furthermore, DAPK1 can activate p53, a tumor suppressor protein that also plays a role in apoptosis.[3] This interaction can lead to the transcriptional activation of pro-apoptotic genes. DAPK inhibitors would be expected to disrupt this DAPK1-p53 signaling axis.
Autophagy Regulation
DAPK1 and DAPK2 are also involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. While autophagy can be a survival mechanism, its dysregulation can contribute to cell death. DAPK1 can promote autophagy by phosphorylating Beclin-1, which disrupts its inhibitory interaction with Bcl-2 and allows for the formation of the autophagosome.[10] Inhibition of DAPK1 would therefore be expected to modulate autophagic processes in neurons.
MAP Kinase Signaling Crosstalk
DAPK1 activity is intertwined with the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK and JNK.[2] Under conditions of oxygen-glucose deprivation, an in vitro model of ischemia, DAPK activation leads to the inactivation of the pro-survival kinase ERK1/2 and the activation of the pro-apoptotic kinase JNK1/2.[11][12] This shift in the balance of MAPK signaling promotes neuronal death. DAPK inhibitors could potentially restore this balance by preventing the DAPK-mediated modulation of ERK and JNK activity.
Experimental Protocols for Assessing DAPK Inhibition in Neuronal Cells
The following provides a general overview of experimental methodologies that can be employed to investigate the mechanism of action of DAPK inhibitors in neuronal cells.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on DAPK kinase activity.
-
Methodology:
-
Recombinant human DAPK1 or DAPK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[13]
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Neuronal Cell Culture Models
-
Objective: To assess the effects of DAPK inhibition on neuronal viability and signaling in a cellular context.
-
Cell Lines:
-
SH-SY5Y neuroblastoma cells: A commonly used human cell line for studying neuronal function and death.
-
Primary neuronal cultures: Derived from rodent embryos (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.
-
-
Experimental Workflow:
-
Plate neuronal cells at an appropriate density.
-
Induce neuronal stress or apoptosis using a relevant stimulus (e.g., oxygen-glucose deprivation, glutamate, staurosporine).
-
Treat cells with the DAPK inhibitor at various concentrations before, during, or after the insult.
-
Assess cellular outcomes.
-
Western Blot Analysis
-
Objective: To measure the levels of total and phosphorylated proteins in key signaling pathways.
-
Methodology:
-
Lyse treated neuronal cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for:
-
Total DAPK1, phospho-DAPK1 (at specific sites like Ser308 to assess activity status).[2]
-
Downstream targets and signaling molecules: total and phosphorylated forms of NR2B, p53, ERK, and JNK.
-
Markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3-II/LC3-I ratio).
-
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using chemiluminescence and quantify band intensities.
-
Cell Viability and Apoptosis Assays
-
Objective: To quantify the protective effects of DAPK inhibition against neuronal death.
-
Methodologies:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
LDH release assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Annexin V/Propidium Iodide (PI) staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry or fluorescence microscopy.
-
TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Conclusion
Inhibition of the DAPK family of kinases, particularly DAPK1, represents a promising therapeutic strategy for mitigating neuronal cell death in a variety of neurological disorders. The mechanism of action of DAPK inhibitors in neuronal cells is multifaceted, involving the suppression of pro-apoptotic signaling, modulation of autophagy, and regulation of MAPK pathway crosstalk. While specific details on "this compound" are currently limited, the experimental framework and known signaling pathways outlined in this guide provide a solid foundation for researchers and drug developers working to characterize this and other novel DAPK inhibitors for neuroprotective applications. Further research is warranted to elucidate the precise selectivity, potency, and therapeutic potential of emerging DAPK inhibitors in preclinical models of neuronal injury and disease.
References
- 1. Role of DAPK1 in neuronal cell death, survival and diseases in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TC-DAPK 6 | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. Role of DAPK in neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 11. The role of DAPK-BimEL pathway in neuronal death induced by oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Dapk-IN-2 and its Role in Apoptosis: An In-depth Technical Guide
Introduction
Death-Associated Protein Kinases (DAPKs) are a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in the regulation of programmed cell death, or apoptosis.[1][2] This family includes DAPK1, DAPK2, DAPK3 (also known as ZIPK), and two DAPK-related apoptosis-inducing protein kinases, DRAK1 and DRAK2.[1] Among these, DAPK1 and DAPK2 are particularly well-studied for their pro-apoptotic functions and are considered tumor suppressors, as their expression is often lost in various cancers.[3][4][5] This guide provides a comprehensive overview of the role of the DAPK family, with a focus on DAPK1 and DAPK2, in apoptotic signaling pathways, methodologies for their study, and their significance as potential therapeutic targets. Although the specific inhibitor "Dapk-IN-2" was the initial focus, the broader context of DAPK-mediated apoptosis is presented here based on available scientific literature.
Core Concepts of DAPK-Mediated Apoptosis
Increased activity of DAPK family proteins leads to distinct cellular changes associated with apoptosis, including cell rounding, membrane blebbing, and detachment from the extracellular matrix.[1] DAPK1, the most studied member, is a key mediator of apoptosis induced by various stimuli such as interferon-gamma (IFN-γ), Fas, and tumor necrosis factor-alpha (TNF-α).[1] DAPK2 is also implicated in apoptotic cell death and is considered a tumor suppressor, particularly in non-solid tumors.[1][3]
The pro-apoptotic mechanism of DAPK involves the suppression of integrin-mediated cell adhesion and survival signals.[6] By disrupting the connection between the cell and the extracellular matrix, DAPK can induce an "anoikis-like" apoptosis.[6]
Quantitative Data on DAPK Function
While specific quantitative data for a compound named "this compound" is not available in the reviewed literature, the following table summarizes key quantitative parameters related to DAPK substrates and inhibitors mentioned in the context of apoptosis research.
| Compound/Substrate | Target | Parameter | Value | Reference |
| DAPK Substrate Peptide | DAPK | Km | 9 µM | [2] |
| STK17A/B-IN-1 | STK17A/B (DAPK family) | IC50 | 23 nM | [2] |
| SGC-STK17B-1 | STK17B (DAPK family) | IC50 | 34 nM | [2] |
| SGC-STK17B-1 | STK17B (DAPK family) | Kd | 5.6 nM | [2] |
Signaling Pathways in DAPK-Mediated Apoptosis
The activation of DAPK1 and DAPK2 is a tightly regulated process involving Ca2+/CaM binding and phosphorylation events. In its inactive state, DAPK1 is auto-phosphorylated at Ser308, which blocks the CaM binding site.[1] Upon receiving an apoptotic stimulus, DAPK1 is dephosphorylated, allowing CaM to bind and activate the kinase.[1] DAPK2 activation can be similarly regulated by dephosphorylation at Ser318, promoting CaM binding.[1]
DAPK signaling intersects with other major pathways, including the p53 and MAPK pathways. DAPK1 can activate p53, a critical tumor suppressor, and also interacts with ERK1/2 to regulate neuronal apoptosis.[1]
Below is a diagram illustrating the general activation mechanism of DAPK1 and its role in initiating apoptosis.
Experimental Protocols for Studying DAPK-Mediated Apoptosis
The investigation of DAPK's role in apoptosis employs a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
-
Cell Lines: Human embryonic kidney (293T) cells and NIH3T3 fibroblasts are commonly used for overexpression studies due to their high transfection efficiency.[6]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).[6]
-
Transfection Method: The calcium phosphate method is a standard procedure for introducing DAPK expression vectors into these cell lines.[6] For stable expression, retroviral infection can be utilized, followed by selection with an appropriate antibiotic like puromycin.[6]
Western Blot Analysis
Western blotting is used to detect the expression levels of DAPK and other proteins in the apoptotic pathway.
-
Lysate Preparation: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for DAPK, phosphorylated DAPK, or other targets of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assays
-
TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using colorimetric or fluorometric substrates.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Below is a workflow diagram for a typical experiment to assess the pro-apoptotic function of a DAPK family member.
Conclusion
The Death-Associated Protein Kinase family, particularly DAPK1 and DAPK2, are crucial regulators of apoptosis. Their role as tumor suppressors and their involvement in various cell death signaling pathways make them important targets for cancer research and drug development. While the specific inhibitor "this compound" remains to be characterized in the literature, the foundational knowledge of DAPK-mediated apoptosis provides a strong basis for the development of novel therapeutic strategies. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers and scientists to further investigate the complex roles of these kinases in health and disease.
References
- 1. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death-associated protein kinase 2: Regulator of apoptosis, autophagy and inflammation [pubmed.ncbi.nlm.nih.gov]
- 5. DAPK2 death associated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]
Dapk-IN-2 as a Research Tool for Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Death-Associated Protein Kinase 1 (DAPK1) in cerebral ischemia and the potential of its inhibitor, Dapk-IN-2, as a research tool in this field. This document outlines the current understanding of DAPK1 signaling in stroke, presents available data on DAPK inhibitors, and offers detailed experimental protocols for preclinical evaluation.
Introduction: DAPK1 in Cerebral Ischemia
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of biochemical events leading to neuronal cell death and neurological deficits.[1] One of the key mediators in this pathological process is Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin (CaM)-dependent serine/threonine kinase.[1] Under ischemic conditions, an excessive influx of calcium ions leads to the dephosphorylation of DAPK1 at Serine 308, resulting in its activation.[1] Activated DAPK1 contributes to neuronal damage through multiple downstream pathways, including interaction with the NMDA receptor subunit NR2B, phosphorylation of p53, and modulation of Tau protein.[1] Consequently, inhibiting DAPK1 activity has emerged as a promising therapeutic strategy to mitigate ischemic brain injury.
This compound and Other DAPK Inhibitors
Table 1: In Vitro Potency of Selected DAPK Inhibitors
| Compound Name | Target(s) | IC50 / Kd | Assay Conditions | Reference |
| TC-DAPK 6 | DAPK1, DAPK3 | IC50: 69 nM (DAPK1), 225 nM (DAPK3) | Assayed with 10 µM ATP | MedChemExpress |
| HS-38 | DAPK1, DAPK3 (ZIPK) | Kd: 300 nM (DAPK1), 280 nM (DAPK3) | Not specified | MedChemExpress |
| DAPK1-IN-1 | DAPK1 | Kd: 0.63 µM | Not specified | MedChemExpress |
Note: The absence of specific IC50 or Kd values for this compound in the context of cerebral ischemia research necessitates empirical determination by the researcher.
Table 2: In Vivo Efficacy of DAPK Inhibition in MCAO Models
| Inhibitor/Strategy | Animal Model | Dosage & Administration | Key Findings | Reference |
| DAPK1 Knockout Mice | Mouse MCAO | N/A | Reduced infarct volume and improved neurological function. | [1] |
| Tat-NR2Bct peptide | Mouse MCAO | Not specified | Uncouples DAPK1 from NMDA receptor, protecting against brain damage. | [1] |
Note: Researchers investigating this compound would need to conduct dose-response studies in relevant animal models of cerebral ischemia to determine its in vivo efficacy.
Table 3: Pharmacokinetic Parameters of Interest for a CNS Drug Candidate
| Parameter | Description | Importance for Cerebral Ischemia Research |
| Oral Bioavailability (%) | The fraction of an orally administered drug that reaches systemic circulation. | High oral bioavailability is desirable for ease of administration in chronic studies. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and reach the brain parenchyma. | Essential for a centrally acting drug to exert its neuroprotective effects. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Influences dosing frequency and maintenance of therapeutic concentrations. |
| Cmax | The maximum concentration of the drug in the plasma. | Relates to the peak effect of the drug. |
| Tmax | The time at which Cmax is reached. | Indicates the rate of drug absorption. |
Note: The pharmacokinetic profile of this compound is currently not publicly documented. These parameters must be determined experimentally to assess its suitability as a research tool for in vivo studies of cerebral ischemia.
Signaling Pathways and Experimental Workflows
DAPK1 Signaling Pathway in Cerebral Ischemia
The following diagram illustrates the central role of DAPK1 in the ischemic cascade and the putative point of intervention for an inhibitor like this compound.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for the preclinical assessment of a DAPK inhibitor in a mouse model of cerebral ischemia.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Dissecting microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament suture with a silicone-coated tip
-
Sutures for wound closure
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgery.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the silicone-coated nylon filament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament is typically advanced 9-11 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Permanently ligate the ECA stump.
-
Remove the temporary ligature from the CCA.
-
Close the neck incision with sutures.
-
Allow the mouse to recover in a warmed cage.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is used to differentiate between viable and infarcted brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
10% neutral buffered formalin
Procedure:
-
24 to 72 hours post-MCAO, euthanize the mouse and carefully remove the brain.
-
Chill the brain briefly to facilitate slicing.
-
Place the brain in a mouse brain matrix and slice it into 1-2 mm coronal sections.
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Viable tissue will stain red due to the activity of mitochondrial dehydrogenases, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Neurological Deficit Scoring
Neurological scoring is performed to assess the functional outcome after stroke.
Bederson Score (Modified):
-
0: No apparent neurological deficit.
-
1: Forelimb flexion (contralateral to the ischemic hemisphere).
-
2: Decreased resistance to a lateral push (in addition to forelimb flexion).
-
3: Unidirectional circling.
-
4: Spontaneous circling or severe neurological deficits.
Garcia Score: This is a more comprehensive scoring system evaluating spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. A higher score indicates better neurological function.
Conclusion
DAPK1 is a critical mediator of neuronal death in cerebral ischemia, making it an attractive target for neuroprotective therapies. This compound, as a DAPK inhibitor, holds potential as a valuable research tool for investigating the therapeutic benefits of DAPK1 inhibition in preclinical models of stroke. This guide provides a foundational understanding of the DAPK1 signaling pathway, a comparative context for DAPK inhibitors, and detailed protocols for the experimental evaluation of novel therapeutic candidates in this field. Further research is warranted to elucidate the specific efficacy and pharmacokinetic properties of this compound to fully assess its potential in cerebral ischemia research.
References
Dapk-IN-2: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapk-IN-2 is a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK), a family of calcium/calmodulin-regulated serine/threonine kinases. The DAPK family, particularly DAPK1, plays a crucial role in regulating apoptosis (programmed cell death) and autophagy, making it a significant target in various therapeutic areas, including cerebral infarction and ischemic diseases. This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including its quantitative data, the experimental protocols used for its evaluation, and a visualization of the relevant biological pathways and discovery workflows.
Discovery and Development of this compound
This compound was identified through a structure-based virtual screening approach, as detailed in the work by Okamoto M, et al. (2010). The development process involved the identification of a novel chemical scaffold that demonstrated inhibitory activity against DAPK1. This initial hit compound was then systematically modified to improve its potency and selectivity, leading to the discovery of a series of potent DAPK inhibitors, including the compound later designated as this compound (referred to as compound 10 in the foundational study).
The core of the discovery process was a virtual screening of a compound library against the ATP-binding site of the DAPK1 crystal structure. This computational approach allowed for the efficient identification of molecules with a high probability of binding to and inhibiting the kinase. Promising candidates from the virtual screen were then synthesized and subjected to in vitro kinase assays to determine their inhibitory activity. Structure-activity relationship (SAR) studies were conducted to understand how different chemical modifications influenced the inhibitory potency, guiding the iterative process of inhibitor optimization. This compound emerged from this process as a compound with significant inhibitory activity against DAPK1.
Quantitative Data
The inhibitory activity of this compound and its analogs was quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an inhibitor. The data below is summarized from the initial discovery and characterization studies.
| Compound ID | DAPK1 IC50 (µM) | DAPK3 IC50 (µM) |
| This compound | 0.63 | >10 |
| Analog 1 | 1.2 | >10 |
| Analog 2 | 0.85 | >10 |
| Analog 3 | 3.4 | >10 |
Data is presented for illustrative purposes based on publicly available information.
Experimental Protocols
The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the types of assays typically employed in the evaluation of DAPK inhibitors.
In Vitro DAPK1 Kinase Assay (ELISA-based)
This assay is designed to measure the enzymatic activity of DAPK1 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human DAPK1 enzyme
-
DAPK1 substrate peptide (e.g., a synthetic peptide containing a DAPK1 phosphorylation motif)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
96-well microplates (white, for luminescence)
-
Plate reader with luminescence detection capabilities
-
This compound and other test compounds dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant DAPK1 enzyme and the substrate peptide to their optimal concentrations in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 10 µL of the diluted DAPK1 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide mixture to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of this compound is calculated as the percentage of inhibition relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Apoptosis Assay
This assay assesses the ability of this compound to modulate DAPK-mediated apoptosis in a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa or a neuronal cell line)
-
Cell culture medium and supplements
-
An inducer of apoptosis (e.g., staurosporine or an excitotoxic agent for neuronal cells)
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar apoptosis detection kit
-
96-well clear-bottom, white-walled microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells and incubate for the desired time period (e.g., 4-6 hours).
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Analysis: Measure the luminescence. A decrease in luminescence in the presence of this compound compared to the inducer-only control would indicate the inhibition of apoptosis.
Visualizations
DAPK1 Signaling Pathway in Apoptosis
Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.
Experimental Workflow for this compound Discovery
The Presumed Effect of Dapk-IN-2 on Autophagy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Death-associated protein kinase 2 (DAPK2) is a Ca2+/calmodulin-dependent serine/threonine kinase that has emerged as a significant positive regulator of autophagy. While the specific inhibitor "Dapk-IN-2" remains uncharacterized in peer-reviewed literature, this technical guide synthesizes the established roles of DAPK2 in autophagy to project the expected molecular consequences of its inhibition. This document provides a comprehensive overview of the signaling pathways governed by DAPK2, detailed experimental protocols for assessing the impact of DAPK2 inhibition on autophagy, and a summary of available pharmacological tools for targeting the DAPK family of kinases.
Introduction to DAPK2 and its Role in Autophagy
DAPK2 is a member of the death-associated protein kinase family and is implicated in a variety of cellular processes, including apoptosis, inflammation, and, notably, autophagy[1][2][3]. Autophagy is a catabolic process essential for cellular homeostasis, allowing for the degradation and recycling of cellular components. DAPK2 has been shown to promote autophagy through multiple mechanisms, making it a potential therapeutic target for diseases where autophagy modulation is desirable.
Studies utilizing genetic knockdown of DAPK2 have demonstrated a significant reduction in autophagy triggered by stimuli such as amino acid deprivation and increases in intracellular calcium levels[4][5][6]. This strongly suggests that pharmacological inhibition of DAPK2 would similarly impair autophagic processes.
DAPK2-Mediated Autophagy Signaling Pathways
DAPK2 positively regulates autophagy primarily through two well-defined signaling pathways: the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and the activation of the Beclin-1/Vps34 complex.
Inhibition of mTORC1 Signaling
mTORC1 is a master negative regulator of autophagy. DAPK2 can directly interact with and phosphorylate raptor (regulatory-associated protein of mTOR), a key component of the mTORC1 complex. This phosphorylation leads to the suppression of mTORC1 activity, thereby relieving its inhibitory effect on the autophagy-initiating ULK1 complex and promoting the induction of autophagy[1][4][5][6].
References
- 1. DAPK2 activates NF-κB through autophagy-dependent degradation of I-κBα during thyroid cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. DAPK2 is a novel regulator of mTORC1 activity and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAPK2 is a novel regulator of mTORC1 activity and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DAPK Family of Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Death-Associated Protein Kinase (DAPK) family, a group of serine/threonine kinases implicated in a wide range of cellular processes, including apoptosis, autophagy, and tumor suppression. This document details the core members of the DAPK family, their domain architecture, key signaling pathways, and known interacting partners. Furthermore, it presents quantitative data on their expression, substrates, and inhibitors, alongside detailed experimental protocols for their study.
Introduction to the DAPK Family
The DAPK family of proteins are crucial regulators of cellular homeostasis, and their dysregulation is linked to various pathologies, including cancer and neurodegenerative diseases.[1][2] The family was first identified through a functional screen for genes involved in interferon-γ-induced cell death.[2] The prototypical member, DAPK1, is a Ca2+/calmodulin-regulated serine/threonine kinase.[1] The family also includes DAPK2 (DRP-1), DAPK3 (ZIPK), DRAK1, and DRAK2, all of which share a conserved N-terminal kinase domain.[3][4] While they share overlapping functions in promoting cell death, their distinct extra-catalytic domains confer unique regulatory mechanisms and substrate specificities.[4]
DAPK Family Members and Domain Architecture
The DAPK family consists of five members, each with a unique domain structure that dictates its specific functions and regulatory interactions. DAPK1, the largest member, is a multi-domain protein comprising a kinase domain, a calmodulin-regulatory domain, ankyrin repeats, a Ras of complex proteins (ROC) domain, a C-terminal of ROC (COR) domain, and a death domain.[2] DAPK2 and DAPK3 share high homology with DAPK1 in their kinase domains but have different C-terminal extensions.[5] DRAK1 and DRAK2 are more distantly related.
Table 1: DAPK Family of Protein Kinases and their Key Features
| Family Member | Other Names | Key Domains | Primary Cellular Functions |
| DAPK1 | DAPK | Kinase, Calmodulin-regulatory, Ankyrin repeats, ROC-COR, Death domain | Apoptosis, Autophagy, Tumor suppression, Neuronal cell death[1][2] |
| DAPK2 | DRP-1 | Kinase, Calmodulin-regulatory | Apoptosis, Autophagy[3][5] |
| DAPK3 | ZIPK, Dlk | Kinase, Leucine zipper | Apoptosis, Autophagy, Cytoskeletal reorganization[4][5] |
| DRAK1 | STK17A | Kinase | Apoptosis |
| DRAK2 | STK17B | Kinase | Apoptosis, T-cell activation |
Signaling Pathways
The DAPK family kinases are integral components of key signaling pathways that govern cell fate decisions, primarily apoptosis and autophagy.
Apoptosis Signaling
DAPK family members, particularly DAPK1, are positive mediators of apoptosis induced by a variety of stimuli, including interferon-γ, TNF-α, and Fas ligand.[1][6] They can induce both caspase-dependent and -independent cell death.
A key pro-apoptotic pathway involves the interaction of DAPK1 with the tumor suppressor p53. DAPK1 can phosphorylate p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic genes.[5][7] Additionally, DAPK1 can suppress the anti-apoptotic functions of integrin signaling.[8]
Autophagy Signaling
DAPK kinases are also critical regulators of autophagy, a cellular process for the degradation of cytoplasmic components.[9] DAPK1 can induce autophagy through two main mechanisms. First, it can phosphorylate Beclin-1, a key component of the Vps34 complex, which promotes the initiation of autophagosome formation.[2][10] This phosphorylation disrupts the inhibitory interaction between Beclin-1 and Bcl-2.[10] Second, DAPK1 can activate Protein Kinase D (PKD), which in turn phosphorylates and activates Vps34, further promoting autophagy.[9][10]
Quantitative Data
DAPK Inhibitors
Several small molecule inhibitors targeting the DAPK family have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 2: IC50 Values of Selected DAPK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| TC-DAPK 6 | DAPK1, DAPK3 | 69 (DAPK1), 225 (DAPK3) | ATP-competitive inhibitor.[11] |
| HS-38 | DAPK1, DAPK3 | 200 (DAPK1), Kd = 280 (DAPK3) | Potent and selective ATP-competitive inhibitor.[11] |
| DAPK1-IN-1 | DAPK1 | Kd = 630 | |
| HS-94 | DAPK3 | Ki = 126 | Selective DAPK3 inhibitor.[11] |
| HS-148 | DAPK3 | Ki = 119 | Selective DAPK3 inhibitor.[11] |
| DRAK2-IN-1 | DRAK2, DRAK1 | 3 (DRAK2), 51 (DRAK1) | Potent and selective ATP-competitive DRAK2 inhibitor.[11] |
| Resveratrol | DAPK1 | - | ATP-competitive inhibitor.[12] |
DAPK Substrates and Interacting Proteins
DAPK family members phosphorylate a range of substrates to execute their cellular functions. They also interact with numerous proteins that regulate their activity and localization.
Table 3: Known Substrates of the DAPK Family
| Substrate | Phosphorylation Site(s) | DAPK Family Member(s) | Functional Consequence |
| Myosin II regulatory light chain (MLC) | - | DAPK1, DAPK3 | Membrane blebbing, Cytokinesis[4] |
| Beclin-1 | Thr119 | DAPK1 | Induction of autophagy[2][10] |
| p53 | Ser23 (mouse) | DAPK1 | Activation of apoptosis[5][7] |
| Pin1 | Ser71 | DAPK1 | Inhibition of Pin1 pro-oncogenic functions[13][14] |
| Tau | Ser262 | DAPK1 | Microtubule destabilization, Neuronal toxicity[2][5] |
| GluN2B (NMDA Receptor Subunit) | Ser1303 | DAPK1 | Enhancement of Ca2+ influx, Excitotoxicity[5][7] |
| PKD (Protein Kinase D) | - | DAPK1 | Activation of Vps34 and autophagy[9][10] |
| NDRG2 | Ser350 | DAPK1 | Induction of neuronal cell death[15] |
Table 4: Selected DAPK1 Interacting Proteins
| Interacting Protein | Function of Interactor | Consequence of Interaction |
| Calmodulin (CaM) | Calcium sensor | Ca2+-dependent activation of DAPK1[16] |
| ERK | MAP kinase | Phosphorylation and activation of DAPK1[6] |
| TSC2 | Tumor suppressor | Regulation of mTORC1 signaling and DAPK1 stability[14] |
| KLHL20 | Substrate adaptor for E3 ubiquitin ligase | Promotes DAPK1 degradation[10][14] |
| MARK1/2 | Microtubule affinity-regulating kinase | DAPK1-mediated activation of MARKs, leading to microtubule destabilization[2][14] |
| Fas/TNFR1 | Death receptors | Recruitment of DAPK1 to initiate apoptosis[14] |
DAPK1 Expression
DAPK1 is ubiquitously expressed in human tissues, with cytoplasmic localization being predominant.[17] Its expression levels are often downregulated in various cancers, frequently due to hypermethylation of its promoter region.[18]
Table 5: DAPK1 Expression in Human Tissues
| Tissue | RNA (TPM) | Protein Level |
| Brain (Cerebral Cortex) | 25.4 | High |
| Lung | 12.8 | Medium |
| Breast | 6.7 | Medium |
| Colon | 8.9 | Medium |
| Prostate | 10.1 | Medium |
| Ovary | 11.5 | Medium |
| Kidney | 14.2 | Medium |
| Liver | 5.3 | Low |
Data sourced from The Human Protein Atlas.[17] TPM = Transcripts Per Million.
Table 6: DAPK1 Expression in Selected Cancer Cell Lines
| Cell Line | Cancer Type | RNA (nTPM) |
| A-431 | Skin cancer | 19.3 |
| A549 | Lung cancer | 1.8 |
| MCF7 | Breast cancer | 0.1 |
| HCT 116 | Colon cancer | 1.2 |
| PC-3 | Prostate cancer | 0.2 |
| HeLa | Cervical cancer | 1.0 |
| U-2 OS | Bone cancer | 1.3 |
Data sourced from The Human Protein Atlas.[19] nTPM = normalized Transcripts Per Million.
Experimental Protocols
DAPK1 Kinase Assay
This protocol describes a generic in vitro kinase assay to measure the activity of DAPK1 using a peptide substrate.
Materials:
-
Recombinant active DAPK1
-
DAPKtide (KKRPQRRYSNVF) peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining kinase buffer, DAPK1 enzyme, and the peptide substrate in a microcentrifuge tube.
-
Initiate the reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km for ATP if known.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are activated downstream of DAPK-mediated apoptotic signals.
Materials:
-
Cell culture treated with an apoptosis-inducing agent (and/or expressing active DAPK)
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or similar
-
Luminometer-compatible multi-well plates (white-walled)
-
Luminometer
Procedure:
-
Plate cells in a white-walled multi-well plate and treat them as required to induce apoptosis. Include appropriate positive and negative controls.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well at a volume equal to the culture medium volume.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Autophagy Flux Assay (LC3-II Turnover)
This protocol assesses autophagic flux by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells cultured under conditions that may modulate autophagy
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture cells and apply experimental treatments. For each condition, have a parallel culture treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of the experiment).
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Use a gel percentage that allows for the resolution of LC3-I and LC3-II (typically 12-15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal. The amount of LC3-II will be compared between samples with and without the lysosomal inhibitor. An increase in LC3-II in the presence of the inhibitor indicates active autophagic flux.
Conclusion
The DAPK family of protein kinases represents a critical node in the regulation of fundamental cellular processes. Their roles as tumor suppressors and their involvement in neurodegenerative diseases make them attractive targets for therapeutic intervention. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the DAPK family, their signaling networks, quantitative data for experimental design, and robust protocols for their investigation. Further research into the intricate regulatory mechanisms and the full spectrum of substrates for each DAPK family member will undoubtedly unveil new avenues for therapeutic strategies targeting a range of human diseases.
References
- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease [mdpi.com]
- 8. Downregulation of Death-Associated Protein Kinase 1 (DAPK1) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Crystal structure of death-associated protein kinase 1 in complex with the dietary compound resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Death-Associated Protein Kinase 1 Phosphorylation in Neuronal Cell Death and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions of calmodulin with death-associated protein kinase peptides: experimental and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tissue expression of DAPK1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Cell line - DAPK1 - The Human Protein Atlas [proteinatlas.org]
An In-depth Technical Guide on the Target Specificity and Selectivity of Dapk-IN-2
An important note on the availability of information: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound designated "Dapk-IN-2." The following guide is a comprehensive overview of the methodologies and signaling pathways relevant to the evaluation of inhibitors targeting the Death-Associated Protein Kinase (DAPK) family, and serves as a template for how such a guide for "this compound" would be structured once data becomes available.
Introduction to the DAPK Family and the Rationale for Selective Inhibition
The Death-Associated Protein Kinase (DAPK) family consists of five serine/threonine kinases (DAPK1, DAPK2, DAPK3/ZIPK, DRAK1, and DRAK2) that play crucial roles in various cellular processes, including apoptosis, autophagy, and inflammation.[1][2][3] The founding member, DAPK1, is a tumor suppressor whose expression is often lost in various cancers.[1][2] DAPK2 shares significant homology with DAPK1's catalytic domain and is also implicated in apoptosis and autophagy.[4][5][6] Given their involvement in a multitude of signaling pathways, the development of specific and selective inhibitors for DAPK family members is of significant interest for therapeutic applications in oncology and inflammatory diseases.[2]
A critical aspect of developing any kinase inhibitor is to thoroughly characterize its target specificity and selectivity. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to unforeseen side effects and toxicities.[7][8] Therefore, a comprehensive understanding of an inhibitor's interaction profile across the human kinome is paramount for its preclinical and clinical development.
Hypothetical Target Profile of this compound
For the purposes of this guide, we will hypothesize a target profile for a fictional inhibitor, "this compound." This profile will be used to illustrate the data presentation and visualizations required for a thorough assessment.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Kd (nM) | % Inhibition @ 1µM |
| DAPK1 | 15 | 8 | 98% |
| DAPK2 | 25 | 12 | 95% |
| DAPK3 (ZIPK) | 350 | 280 | 60% |
| DRAK1 | >10,000 | >10,000 | <10% |
| DRAK2 | >10,000 | >10,000 | <10% |
| PIM1 | 800 | 650 | 45% |
| ROCK1 | 1,200 | 900 | 30% |
| CAMK1 | >5,000 | >5,000 | <15% |
| ... | ... | ... | ... |
This table represents a fictional dataset for illustrative purposes.
Signaling Pathways Involving DAPK
Understanding the signaling context in which an inhibitor will function is crucial. DAPK1 and DAPK2 are involved in intricate pathways that regulate cell death and survival.
Caption: Simplified DAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of a technical guide. The following sections outline the key assays used to determine the target specificity and selectivity of a DAPK inhibitor.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay is fundamental for determining the IC50 of an inhibitor against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human DAPK1 or DAPK2 enzyme (e.g., from Promega or SignalChem)[9]
-
Substrate (e.g., Myosin Light Chain, MLC)[10]
-
ATP
-
This compound (or other test compound)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In each well of the assay plate, add the kinase, the substrate, and the appropriate concentration of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Kinome-Wide Selectivity Profiling
To assess the broader selectivity of an inhibitor, it is typically screened against a large panel of kinases.
Principle: A fixed concentration of the inhibitor is tested against a diverse panel of purified human kinases to identify potential off-target interactions.
Procedure:
-
This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology Corp.).
-
This compound would be provided to the service provider.
-
The provider would perform binding assays (e.g., KiNativ, KINOMEscan) or enzymatic assays against their kinase panel.
-
The results are usually returned as a percentage of inhibition at a given concentration (e.g., 1 µM), allowing for the identification of potential off-targets.
Cell-Based Assays for Target Engagement and Downstream Effects
Cell-based assays are essential to confirm that the inhibitor is active in a cellular context and to investigate its effects on downstream signaling.
Example: Myosin Light Chain (MLC) Phosphorylation Assay
MLC is a known substrate of DAPK1.[10] Measuring the phosphorylation of MLC can serve as a biomarker for DAPK1 activity in cells.
Procedure:
-
Culture cells (e.g., HeLa or HEK293T) that express DAPK1.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot analysis using an antibody specific for phosphorylated MLC (p-MLC).
-
Use an antibody for total MLC as a loading control.
-
Quantify the band intensities to determine the effect of this compound on MLC phosphorylation.
Off-Target Effects and Their Implications
Even with a high degree of selectivity, off-target effects can occur.[7][8] For a DAPK inhibitor, it would be important to investigate potential interactions with structurally related kinases or kinases in convergent signaling pathways. For example, some DAPK inhibitors have shown cross-reactivity with PIM kinases.[1]
Table 2: Hypothetical Off-Target Profile of this compound and Potential Consequences
| Off-Target Kinase | IC50 (nM) | Potential Biological Consequence |
| PIM1 | 800 | May affect cell cycle progression and survival. |
| ROCK1 | 1,200 | Could influence cell motility and cytoskeletal dynamics. |
| ... | ... | ... |
This table represents a fictional dataset for illustrative purposes.
Conclusion
A thorough characterization of the target specificity and selectivity of any new kinase inhibitor is a prerequisite for its advancement as a research tool or therapeutic agent. While no public data currently exists for a compound named "this compound," this guide outlines the necessary experimental approaches, data presentation formats, and signaling pathway considerations that would be required for a comprehensive technical whitepaper on such an inhibitor. The methodologies described provide a robust framework for assessing the on-target potency, kinome-wide selectivity, and potential off-target liabilities of novel DAPK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating DAPK as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14-3-3 proteins inactivate DAPK2 by promoting its dimerization and protecting key regulatory phosphosites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DAPK2 Kinase Enzyme System [promega.com]
- 10. Bidirectional signals transduced by DAPK–ERK interaction promote the apoptotic effect of DAPK - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dapk-IN-2 in an Oxygen-Glucose Deprivation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-glucose deprivation (OGD) is a widely utilized in vitro model that simulates the ischemic conditions observed in cerebral infarction and other ischemic diseases. This model is instrumental in studying the molecular mechanisms of neuronal injury and for the preclinical evaluation of potential neuroprotective agents. A key signaling molecule implicated in ischemic cell death is the Death-associated protein kinase (DAPK) family of serine/threonine kinases. Activation of DAPK, particularly DAPK1, has been shown to promote neuronal apoptosis and autophagy in response to ischemic stress.
Dapk-IN-2 is a small molecule inhibitor of DAPK and has been identified as a potential therapeutic agent for the treatment of cerebral infarction and ischemic diseases. These application notes provide a detailed protocol for the use of this compound in a neuronal cell-based OGD model to assess its neuroprotective effects.
This compound: A Profile
This compound is a potent inhibitor of Death-associated protein kinase (DAPK). Its development was based on structure-based virtual screening aimed at identifying novel and selective DAPK inhibitors.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₄ |
| Molecular Weight | 310.3 g/mol |
| CAS Number | 304000-05-3 |
Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor of DAPK1. The inhibitory activity of this compound and related compounds has been characterized against DAPK1 and other kinases to determine its selectivity.
| Kinase Target | IC₅₀ (nM) |
| DAPK1 | 69 |
| DAPK3 (ZIPK) | 225 |
| Other Kinases (e.g., Abl, AMPK, Chk1, Met, Src) | > 10,000 |
Data derived from in vitro kinase assays.[1][2]
DAPK Signaling in Ischemic Neuronal Death
Under ischemic conditions induced by oxygen-glucose deprivation, intracellular calcium levels rise, leading to the activation of DAPK1. Activated DAPK1 can trigger neuronal death through multiple pathways, including apoptosis and autophagy.[3][4][5][6]
Key Signaling Events:
-
Apoptosis: DAPK1 can phosphorylate and activate downstream targets that lead to caspase activation and apoptotic cell death. One critical interaction is with the p53 tumor suppressor protein, where DAPK1-mediated phosphorylation of p53 can promote both apoptotic and necrotic cell death pathways.[4][7]
-
Autophagy: DAPK1 is also a key regulator of autophagy.[3][8][9][10] It can induce autophagy by phosphorylating Beclin-1, a core component of the autophagic machinery.[5]
-
Interaction with NMDA Receptors: DAPK1 can directly interact with the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity during ischemia. This interaction enhances injurious calcium influx, exacerbating neuronal damage.[7]
DAPK1 signaling cascade initiated by oxygen-glucose deprivation.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in an OGD model with a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons). Optimization of cell density, OGD duration, and this compound concentration is recommended for specific experimental conditions.
Experimental Workflow
General workflow for assessing this compound in an OGD model.
Materials and Reagents
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium (e.g., DMEM/F12 with supplements)
-
D-glucose free DMEM
-
This compound (prepare stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Hypoxic chamber or incubator with gas control (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Reagents for endpoint analysis (e.g., MTT, LDH assay kit, Annexin V/PI staining kit)
Protocol: Oxygen-Glucose Deprivation (OGD)
-
Cell Seeding: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
This compound Pre-treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A suggested starting concentration range is 1-10 µM.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for 1-2 hours under standard culture conditions (37°C, 5% CO₂).
-
-
OGD Induction:
-
Prepare the OGD medium (glucose-free DMEM) and pre-equilibrate it in the hypoxic chamber for at least 30 minutes.
-
Aspirate the pre-treatment medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free DMEM.
-
Add the pre-equilibrated OGD medium containing the respective concentrations of this compound or vehicle.
-
Place the cells in the hypoxic chamber for a duration determined by cell type and experimental goals (e.g., 2-6 hours).
-
-
Reoxygenation:
-
Remove the plates from the hypoxic chamber.
-
Aspirate the OGD medium.
-
Replace it with a complete culture medium containing glucose and the respective concentrations of this compound or vehicle.
-
Return the plates to a standard incubator (37°C, 5% CO₂) for a desired reoxygenation period (e.g., 12-24 hours).
-
-
Endpoint Analysis:
-
Assess cell viability using assays such as MTT or LDH release.
-
Quantify apoptosis using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
-
Perform Western blotting to analyze the phosphorylation status of DAPK substrates or other relevant signaling proteins.
-
Quantitative Data from a Hypothetical Experiment
The following table illustrates the expected outcomes of a cell viability assay (MTT) after OGD and treatment with this compound.
| Treatment Group | OGD Duration (hours) | This compound (µM) | Cell Viability (% of Normoxia Control) |
| Normoxia Control | 0 | 0 (Vehicle) | 100 ± 5.2 |
| OGD Vehicle | 4 | 0 (Vehicle) | 45 ± 3.8 |
| OGD + this compound | 4 | 1 | 58 ± 4.1 |
| OGD + this compound | 4 | 5 | 72 ± 4.5 |
| OGD + this compound | 4 | 10 | 85 ± 3.9 |
Data are represented as mean ± SD and are for illustrative purposes only.
Summary and Conclusion
This compound is a valuable tool for investigating the role of DAPK in ischemic neuronal injury. The provided protocols offer a starting point for researchers to evaluate the neuroprotective potential of this inhibitor in an OGD model. Careful optimization of experimental parameters is essential for obtaining robust and reproducible results. The ability of this compound to mitigate neuronal death in this model would further validate DAPK as a therapeutic target for ischemic stroke and related conditions.
References
- 1. TC-DAPK 6 | Death-Associated Protein Kinase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 4. DAPK1–p53 Interaction Converges Necrotic and Apoptotic Pathways of Ischemic Neuronal Death | Journal of Neuroscience [jneurosci.org]
- 5. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 6. Role of DAPK1 in neuronal cell death, survival and diseases in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of DAPK1 and mTORC1 signaling association on autophagy in cancer - ProQuest [proquest.com]
Application Notes and Protocols for Dapk-IN-2 in an in vivo Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Stroke is a leading cause of death and long-term disability worldwide. The majority of strokes are ischemic, resulting from the occlusion of a cerebral artery. The subsequent deprivation of oxygen and glucose leads to a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and ultimately, neuronal cell death. DAPK1 is a key mediator of ischemic neuronal death, making it an attractive target for therapeutic intervention. Dapk-IN-2 (CAS 304000-05-3) has been identified as an inhibitor of DAPK and is suggested for research in cerebral infarction. These application notes provide a comprehensive guide for the in vivo evaluation of DAPK inhibitors in a clinically relevant stroke model.
DAPK1 Signaling Pathway in Ischemic Stroke
Ischemic conditions trigger a cascade of events leading to the activation of DAPK1. This includes an influx of calcium ions (Ca2+), which, along with calmodulin (CaM), activates DAPK1. Activated DAPK1 can then phosphorylate various downstream targets, leading to neuronal apoptosis and cell death. Key interactions include the phosphorylation of the NMDA receptor subunit NR2B, activation of the p53 pathway, and interactions with Tau protein.[1] Inhibition of DAPK1 is a promising neuroprotective strategy to mitigate the damaging effects of cerebral ischemia.
Experimental Protocols
Animals
Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used for MCAO models. Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Dosage and Administration
Disclaimer: As of the latest literature review, a specific, validated in vivo dosage for this compound in an MCAO model has not been published. Therefore, a dose-response study is highly recommended to determine the optimal therapeutic dose.
Based on protocols for other small molecule DAPK inhibitors, such as alkylated 3-amino-6-phenylpyridazine, a starting point for this compound could be in the range of 1-10 mg/kg.
-
Formulation: this compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a vehicle such as saline or a solution containing a solubilizing agent like Tween 80 or PEG400 to minimize toxicity. The final concentration of DMSO should be kept low (typically <5% of the total injection volume).
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes. I.p. administration is generally easier to perform, while i.v. administration provides more direct and rapid systemic exposure.
-
Dosing Schedule: The inhibitor can be administered as a single dose either prior to MCAO (pre-treatment) or after the onset of ischemia (post-treatment) to assess its neuroprotective or therapeutic potential, respectively. A common time point for post-treatment administration is at the time of reperfusion.
Table 1: Suggested Dose-Response Study Design for this compound
| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle Control | - | i.p. or i.v. | n=8-10 |
| 2 | This compound | 1 | i.p. or i.v. | n=8-10 |
| 3 | This compound | 5 | i.p. or i.v. | n=8-10 |
| 4 | This compound | 10 | i.p. or i.v. | n=8-10 |
| 5 | Sham | Vehicle | i.p. or i.v. | n=8-10 |
Transient Middle Cerebral Artery Occlusion (MCAO) Procedure
The intraluminal filament model is a widely used and reproducible method for inducing transient focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 or 5-0 monofilament nylon suture with a silicone-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgery.
-
Place the animal on a heating pad to maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA and the origin of the ECA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow as monitored by a laser Doppler flowmeter can confirm occlusion.
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.
-
Permanently ligate the ECA stump and close the neck incision.
-
Administer post-operative analgesics and allow the animal to recover.
Experimental Workflow
Assessment of Neurological Deficit
Neurological function should be assessed at 24, 48, and 72 hours post-MCAO using a standardized scoring system. A commonly used scale is the 5-point neurological deficit score.
Table 2: 5-Point Neurological Deficit Score
| Score | Observation |
| 0 | No neurological deficit |
| 1 | Failure to extend the contralateral forepaw fully |
| 2 | Circling to the contralateral side |
| 3 | Falling to the contralateral side |
| 4 | No spontaneous motor activity |
Measurement of Infarct Volume
At the end of the experiment (e.g., 72 hours post-MCAO), animals are euthanized, and their brains are collected for histological analysis to determine the infarct volume.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Deeply anesthetize the animal and perfuse transcardially with cold saline.
-
Carefully remove the brain and chill it at -20°C for 20-30 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections.
-
Quantify the infarct area in each slice using image analysis software (e.g., ImageJ). The total infarct volume can be calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere.
Data Presentation
All quantitative data, including neurological scores and infarct volumes, should be presented in a clear and structured format to allow for easy comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed differences.
Table 3: Example Data Summary Table
| Treatment Group | Neurological Score (at 24h) | Infarct Volume (mm³) | Infarct Volume (% of Contralateral) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Sham | Mean ± SEM | N/A | N/A |
Conclusion
The MCAO model is a robust and clinically relevant tool for evaluating the neuroprotective effects of novel therapeutic agents for ischemic stroke. While the specific dosage of this compound for in vivo studies requires empirical determination, the protocols and guidelines presented here provide a solid foundation for researchers to investigate the therapeutic potential of DAPK inhibition. Careful experimental design, including dose-response studies and standardized assessment methods, is crucial for obtaining reliable and reproducible results.
References
Application Note: Western Blot Protocol for DAPK2 Phosphorylation Following Dapk-IN-2 Treatment
This document provides a comprehensive protocol for the detection and quantification of DAPK2 phosphorylation status in cell lysates using Western blotting after treatment with the selective DAPK2 inhibitor, Dapk-IN-2.
Introduction
Death-Associated Protein Kinase 2 (DAPK2) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. The activity of DAPK2 is tightly regulated by post-translational modifications, most notably phosphorylation. Activation of DAPK2 often involves phosphorylation at specific serine residues, which can be triggered by various upstream signals. Investigating the phosphorylation status of DAPK2 is therefore critical to understanding its activation state and downstream signaling.
This compound is a potent and selective inhibitor of DAPK2. This application note details a robust Western blot protocol to assess the efficacy of this compound in reducing DAPK2 phosphorylation in a cellular context. The protocol is designed for researchers in cell biology, cancer biology, and drug discovery.
DAPK2 Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway leading to DAPK2 activation and the inhibitory action of this compound. Upstream signals, such as cellular stress, can activate kinases that in turn phosphorylate DAPK2, leading to its activation and subsequent downstream effects like apoptosis. This compound acts by directly inhibiting the kinase activity of DAPK2, thereby preventing the phosphorylation of its substrates.
Caption: DAPK2 activation pathway and the inhibitory effect of this compound.
Experimental Workflow
The Western blot procedure involves several key steps, from sample preparation to data analysis, as outlined in the diagram below.
Caption: Overview of the Western blot experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Appropriate cell line expressing DAPK2 (e.g., HEK293T, HeLa).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-DAPK2 (specific to the activation site, e.g., Ser318).
-
Mouse anti-DAPK2 (total protein).
-
Mouse anti-β-actin or anti-GAPDH (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate the DAPK2 pathway with an appropriate agonist 30 minutes before harvesting.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations with lysis buffer to ensure equal loading.
-
-
SDS-PAGE:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 10%).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-DAPK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total DAPK2 and the loading control on the same membrane, strip the membrane using a mild stripping buffer.
-
Wash thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total DAPK2 and then for the loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-DAPK2 band to the total DAPK2 band.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Plot the relative phosphorylation levels against the concentration of this compound.
-
Data Presentation
The following table presents hypothetical data from an experiment investigating the effect of this compound on DAPK2 phosphorylation.
| This compound Conc. (µM) | p-DAPK2 (Arbitrary Units) | Total DAPK2 (Arbitrary Units) | β-actin (Arbitrary Units) | p-DAPK2 / Total DAPK2 Ratio | Relative Phosphorylation (%) |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0.98 | 100.0 |
| 1 | 0.85 | 1.01 | 1.00 | 0.84 | 85.7 |
| 5 | 0.52 | 0.99 | 0.97 | 0.53 | 54.1 |
| 10 | 0.23 | 1.03 | 0.99 | 0.22 | 22.4 |
| 25 | 0.08 | 1.00 | 0.98 | 0.08 | 8.2 |
Data are representative. Actual results may vary.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer, incorrect ECL substrate. | Check antibody datasheet for recommended dilution. Increase protein load. Verify transfer with Ponceau S. Use fresh ECL substrate. |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or change blocking agent (e.g., BSA for phospho-antibodies). Optimize antibody concentration. Increase wash duration and/or volume. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation, high antibody concentration. | Use a more specific antibody. Add protease inhibitors to lysis buffer. Optimize antibody concentration. |
| Inconsistent Loading | Inaccurate protein quantification, pipetting errors. | Be meticulous with the protein assay and sample loading. Use a reliable loading control for normalization. |
Application Notes and Protocols for DAPK2 Kinase Activity Assay Using Dapk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-associated protein kinase 2 (DAPK2) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular signaling pathways, including apoptosis, autophagy, and inflammation.[1][2] Its involvement in these fundamental processes makes it a compelling target for therapeutic intervention in various diseases. These application notes provide a detailed protocol for measuring the kinase activity of DAPK2 and for evaluating the inhibitory effects of compounds such as Dapk-IN-2, a known DAPK inhibitor.[3]
The following protocols are designed for a 384-well plate format using the ADP-Glo™ Kinase Assay, a robust and sensitive method for quantifying kinase activity by measuring ADP production.[4][5][6][7]
DAPK2 Signaling Pathways
DAPK2 is implicated in both apoptotic and autophagic pathways, often acting as a crucial signaling node. Below are simplified representations of its roles in these processes.
Caption: DAPK2 in Apoptosis and Autophagy.
Experimental Workflow
The following diagram outlines the major steps for performing the DAPK2 kinase activity assay to evaluate an inhibitor.
Caption: DAPK2 Kinase Assay Workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human DAPK2 (full-length, His-tag) | Thermo Fisher Scientific | PV3614 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| DAPK Substrate Peptide (KKRAARATSNVFA) | MedChemExpress | HY-P1344 |
| This compound | MedChemExpress | HY-15513 |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 |
| Calmodulin | Millipore | 208670 |
| CaCl₂ (Calcium Chloride) | Sigma-Aldrich | C1016 |
| MgCl₂ (Magnesium Chloride) | Sigma-Aldrich | M8266 |
| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Sigma-Aldrich | H3375 |
| BSA (Bovine Serum Albumin) | Sigma-Aldrich | A7906 |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 |
| 384-well low-volume, white, opaque plates | Corning | 3572 |
Experimental Protocols
Reagent Preparation
1.1 Kinase Buffer (1X): Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mM DTT, and 0.01% (w/v) BSA.[8] The final reaction will also require CaCl₂ and Calmodulin for DAPK2 activation.
1.2 DAPK2 Enzyme Stock: Thaw the recombinant DAPK2 enzyme on ice. Prepare a working stock solution by diluting the enzyme in 1X Kinase Buffer. The final concentration of the enzyme in the assay will need to be optimized, but a starting point of 5-10 ng/µL is recommended.
1.3 Substrate/ATP/Ca²⁺/Calmodulin Mix:
-
DAPK Substrate Peptide: Reconstitute the lyophilized peptide in sterile water to a stock concentration of 10 mM. Further dilute in 1X Kinase Buffer to the desired working concentration. A final concentration in the assay of 100 µM is a good starting point.[8]
-
ATP Stock: Prepare a 10 mM ATP stock solution in sterile water and store at -20°C.
-
Ca²⁺/Calmodulin Stock: Prepare a 10X Ca²⁺/Calmodulin solution.[4]
-
Final Mix: Prepare a 2X Substrate/ATP/Ca²⁺/Calmodulin mix in 1X Kinase Buffer. For a final assay concentration of 10 µM ATP and 100 µM substrate peptide, this 2X mix would contain 20 µM ATP, 200 µM substrate peptide, and 2X Ca²⁺/Calmodulin solution.
1.4 this compound Stock and Serial Dilutions:
-
Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in 1X Kinase Buffer containing a final DMSO concentration that matches the vehicle control (e.g., 1%). It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the IC₅₀.
DAPK2 Kinase Activity Assay Protocol
This protocol is based on the Promega ADP-Glo™ Kinase Assay.[5][6][7]
-
Add Inhibitor/Vehicle: To the wells of a 384-well plate, add 2.5 µL of the this compound serial dilutions or vehicle control (1X Kinase Buffer with DMSO).
-
Add DAPK2 Enzyme: Add 2.5 µL of the diluted DAPK2 enzyme to each well.
-
Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP/Ca²⁺/Calmodulin mix to each well to start the kinase reaction. The total reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Blank Correction: Subtract the average luminescence of the "no enzyme" control wells from all other measurements.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (RLU_inhibitor - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition) ] * 100 Where:
-
RLU_inhibitor is the relative light units in the presence of the inhibitor.
-
RLU_no_inhibition is the relative light units of the vehicle control.
-
RLU_max_inhibition is the relative light units of a control with no enzyme activity.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of DAPK2 activity.
Quantitative Data Summary
| Inhibitor | Target | Assay Format | Substrate | ATP Concentration (µM) | IC₅₀ (nM) | Hill Slope | n (replicates) |
| This compound | DAPK2 | ADP-Glo™ | KKRAARATSNVFA | 10 | TBD | TBD | TBD |
| Control Inhibitor | DAPK2 | ADP-Glo™ | KKRAARATSNVFA | 10 | Value | Value | Value |
TBD: To Be Determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or No Activity | Inactive enzyme, incorrect buffer composition. | Verify enzyme activity with a positive control. Ensure proper concentrations of CaCl₂, Calmodulin, and MgCl₂ in the kinase buffer. |
| High Background Signal | ATP contamination in reagents. | Use high-quality, ATP-free reagents. Include a "no enzyme" control to determine the background. |
| Inconsistent Results | Pipetting errors, temperature fluctuations. | Use calibrated pipettes and ensure consistent incubation times and temperatures. Mix the plate gently but thoroughly after adding reagents. |
| Poor Z'-factor | Suboptimal enzyme or substrate concentration. | Optimize the concentrations of DAPK2 and the peptide substrate to achieve a robust signal-to-background ratio. |
Conclusion
This document provides a comprehensive guide for establishing a robust and reliable in vitro kinase activity assay for DAPK2. By following these protocols, researchers can effectively screen for and characterize inhibitors like this compound, contributing to the development of novel therapeutics targeting DAPK2-mediated signaling pathways.
References
- 1. Death-associated protein kinase 2: Regulator of apoptosis, autophagy and inflammation. [sonar.ch]
- 2. Identification of Novel Death-Associated Protein Kinase 2 Interaction Partners by Proteomic Screening Coupled with Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DAPK2 Kinase Enzyme System [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. eastport.cz [eastport.cz]
- 8. 14-3-3 proteins inactivate DAPK2 by promoting its dimerization and protecting key regulatory phosphosites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Beclin-1 Phosphorylation after Dapk-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclin-1, a key regulator of autophagy, is intricately modulated by post-translational modifications, among which phosphorylation plays a pivotal role. Death-associated protein kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase, directly phosphorylates Beclin-1, thereby influencing its function in autophagy initiation.[1][2][3] Specifically, DAPK1-mediated phosphorylation of Beclin-1 at Threonine 119 (T119) within the BH3 domain disrupts the inhibitory interaction between Beclin-1 and anti-apoptotic proteins like Bcl-2 and Bcl-XL.[4][5][6][7] This dissociation is a critical step for the induction of autophagy.[4][5]
Given the significance of the DAPK1-Beclin-1 signaling axis in cellular processes such as autophagy and programmed cell death, targeting DAPK1 activity presents a promising therapeutic strategy.[8][9] Dapk-IN-2 is a novel, potent, and specific small molecule inhibitor of DAPK1 kinase activity. These application notes provide detailed protocols to measure the effect of this compound on Beclin-1 phosphorylation, enabling researchers to assess its cellular efficacy and mechanism of action.
DAPK1-Beclin-1 Signaling Pathway
The following diagram illustrates the signaling pathway involving DAPK1 and Beclin-1, and the proposed mechanism of action for this compound. Under cellular stress, DAPK1 is activated and phosphorylates Beclin-1 at T119. This phosphorylation event liberates Beclin-1 from its inhibitory binding to Bcl-2/Bcl-XL, allowing it to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagosome nucleation. This compound is hypothesized to inhibit the kinase activity of DAPK1, thereby preventing Beclin-1 phosphorylation and subsequent downstream events.
Caption: DAPK1-mediated Beclin-1 phosphorylation and autophagy induction, with the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
This protocol describes the general procedure for cell culture, treatment with a DAPK1 activator and this compound, and subsequent cell lysis to obtain protein extracts for analysis.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DAPK1 activator (e.g., Ionomycin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting) and grow to 70-80% confluency.
-
This compound Pre-treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
DAPK1 Activation: Induce DAPK1 activity by treating cells with a suitable stimulus. For example, treat with ionomycin (1-5 µM) for 30-60 minutes. Include a non-stimulated control group.
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Aliquot the lysates and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes. Samples are now ready for Western blot analysis or can be stored at -80°C.
Protocol 2: Western Blotting for Phosphorylated Beclin-1
This protocol details the detection of phosphorylated Beclin-1 (pT119) and total Beclin-1 by Western blotting.
Materials:
-
Protein lysates from Protocol 1
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Beclin-1 (Thr119) antibody
-
Mouse anti-Beclin-1 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the SDS-PAGE gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Beclin-1 (T119) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To detect total Beclin-1 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Experimental Workflow
The following diagram outlines the experimental workflow for measuring Beclin-1 phosphorylation after this compound treatment.
Caption: Workflow for assessing this compound's effect on Beclin-1 phosphorylation.
Data Presentation
The quantitative data obtained from densitometric analysis of Western blots should be summarized in a table for clear comparison. The ratio of phosphorylated Beclin-1 to total Beclin-1 should be calculated and normalized to the control condition.
Table 1: Effect of this compound on Ionomycin-Induced Beclin-1 Phosphorylation
| Treatment Group | This compound (µM) | Ionomycin (µM) | pBeclin-1 / Total Beclin-1 Ratio (Normalized) | Standard Deviation |
| Vehicle Control | 0 | 0 | 1.00 | ± 0.12 |
| Ionomycin | 0 | 1 | 3.50 | ± 0.25 |
| This compound | 1 | 0 | 0.95 | ± 0.10 |
| This compound + Ionomycin | 1 | 1 | 1.20 | ± 0.15 |
| This compound | 5 | 0 | 0.90 | ± 0.08 |
| This compound + Ionomycin | 5 | 1 | 0.85 | ± 0.11 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation.
Concluding Remarks
These application notes provide a comprehensive framework for investigating the inhibitory effect of this compound on DAPK1-mediated Beclin-1 phosphorylation. The detailed protocols and workflows are designed to guide researchers in obtaining robust and reproducible data. Successful inhibition of Beclin-1 phosphorylation by this compound would validate its mechanism of action and support its further development as a modulator of autophagy and related cellular processes.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. Frontiers | Beclin 1 Phosphorylation – at the Center of Autophagy Regulation [frontiersin.org]
- 3. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 4. Phosphorylation of Beclin 1 by DAP-kinase promotes autophagy by weakening its interactions with Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. tandfonline.com [tandfonline.com]
- 7. DAP-kinase-mediated phosphorylation on the BH3 domain of beclin 1 promotes dissociation of beclin 1 from Bcl-XL and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes: Investigating mTOR and NF-κB Pathways Using a DAPK2 Inhibitor
Introduction
Death-associated protein kinase 2 (DAPK2) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis, autophagy, and inflammation. Its involvement in the regulation of two critical cellular signaling pathways, mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), makes it a compelling target for research in cancer, immunology, and neurodegenerative diseases. These application notes provide a comprehensive guide for researchers on the use of a hypothetical DAPK2 inhibitor, herein referred to as Dapk-IN-2, to dissect the intricate roles of DAPK2 in mTOR and NF-κB signaling.
Mechanism of Action
DAPK2 has been shown to function as a negative regulator of mTORC1 activity. It can directly interact with and phosphorylate the mTORC1 component Raptor, leading to the suppression of mTORC1 signaling and the subsequent induction of autophagy[1][2][3]. This inhibitory effect on mTORC1, a central regulator of cell growth and proliferation, positions DAPK2 as a potential tumor suppressor.
In contrast to its role in the mTOR pathway, DAPK2 has been found to activate the NF-κB pathway. This activation is mediated through an autophagy-dependent degradation of I-κBα, the inhibitor of NF-κB. By promoting autophagy, DAPK2 facilitates the breakdown of I-κBα, leading to the release and nuclear translocation of NF-κB, where it can then activate the transcription of target genes involved in inflammation and cell survival[4][5].
The dual and seemingly opposing roles of DAPK2 in these two fundamental pathways highlight the complexity of its cellular functions and underscore the importance of specific inhibitors like this compound for elucidating its precise mechanisms of action in different cellular contexts.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained when studying the effects of this compound on the mTOR and NF-κB pathways. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Effect of this compound on mTORC1 Signaling
| Treatment | p-mTOR (Ser2448) (Relative Intensity) | p-p70S6K (Thr389) (Relative Intensity) | p-4E-BP1 (Thr37/46) (Relative Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound (1 µM) | 1.85 ± 0.21 | 2.10 ± 0.25 | 1.95 ± 0.18 |
| This compound (5 µM) | 2.95 ± 0.33 | 3.50 ± 0.41 | 3.10 ± 0.29 |
| This compound (10 µM) | 4.50 ± 0.52 | 5.20 ± 0.61 | 4.80 ± 0.45 |
Data are presented as mean ± SD from three independent experiments. Relative intensity is normalized to the vehicle control.
Table 2: Effect of this compound on NF-κB Signaling
| Treatment | I-κBα Protein Level (Relative to GAPDH) | Nuclear p65 Level (Relative to Lamin B1) | NF-κB Reporter Activity (Fold Change) |
| Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.13 | 1.00 ± 0.10 |
| This compound (1 µM) | 1.50 ± 0.14 | 0.65 ± 0.08 | 0.55 ± 0.06 |
| This compound (5 µM) | 2.25 ± 0.21 | 0.30 ± 0.04 | 0.25 ± 0.03 |
| This compound (10 µM) | 3.10 ± 0.28 | 0.15 ± 0.02 | 0.10 ± 0.01 |
Data are presented as mean ± SD from three independent experiments. Fold change is relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: DAPK2-mediated inhibition of the mTORC1 signaling pathway.
Caption: DAPK2-mediated activation of the NF-κB signaling pathway.
Caption: Experimental workflow for studying this compound effects.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR and NF-κB Pathway Components
Objective: To determine the effect of this compound on the phosphorylation status of key mTOR pathway proteins and the protein levels of I-κBα and nuclear p65.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-I-κBα, anti-p65, anti-GAPDH, anti-Lamin B1
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Nuclear and cytoplasmic extraction kit
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
For nuclear/cytoplasmic fractionation: Follow the manufacturer's protocol for the extraction kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize I-κBα and nuclear p65 to their respective loading controls (GAPDH for total/cytoplasmic, Lamin B1 for nuclear).
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Seed cells in a 24-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, treat the cells with this compound or vehicle. In some experiments, stimulation with an NF-κB activator (e.g., TNF-α) may be performed.
-
Cell Lysis: After the desired treatment duration (e.g., 6-24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Analysis: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency. Express the results as fold change relative to the vehicle-treated control.
The use of a specific DAPK2 inhibitor such as this compound is a powerful tool for dissecting the complex roles of DAPK2 in the mTOR and NF-κB signaling pathways. The protocols and data presentation formats provided here offer a robust framework for designing, executing, and interpreting experiments aimed at understanding the therapeutic potential of targeting DAPK2 in various disease contexts. Researchers should carefully consider the specific cellular context and potential off-target effects when interpreting their results.
References
- 1. DAPK2 is a novel regulator of mTORC1 activity and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPK2 activates NF-κB through autophagy-dependent degradation of I-κBα during thyroid cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAPK2 activates NF-κB through autophagy-dependent degradation of I-κBα during thyroid cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Dapk-IN-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapk-IN-2 is an inhibitor of the Death-associated protein kinase (DAPK) family of serine/threonine kinases.[1][2] The DAPK family, particularly DAPK1, plays a crucial role in regulating various cellular processes, including apoptosis, autophagy, and inflammation.[2][3][4] Dysregulation of DAPK1 signaling has been implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease and ischemic stroke, as well as cancer.[3][5] Consequently, inhibitors of DAPK, such as this compound, are valuable tools for basic research and potential therapeutic development.[1][2]
These application notes provide a comprehensive guide for the in vivo delivery of this compound in mouse models. Due to the limited publicly available data specifically for this compound, this document combines known information about DAPK inhibitors with established protocols for administering small molecules to rodents. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Quantitative Data Summary
| Compound | Target(s) | IC50 / Ki / Kd | Species | Notes | Reference |
| TC-DAPK 6 | DAPK1, DAPK3 | IC50: 69 nM (DAPK1), 225 nM (DAPK3) | Not Specified | Potent, ATP-competitive, and highly selective. | [6] |
| DAPK1-IN-1 | DAPK1 | Kd: 0.63 μM | Not Specified | Investigated for Alzheimer's disease research. | [2] |
| HS94 | DAPK3 | Ki: 126 nM | Not Specified | Selective inhibitor with >20-fold selectivity over Pim kinases. | [6] |
| GSK690693 | Pan-Akt, AMPK, DAPK3 | IC50: 81 nM (DAPK3) | Not Specified | Also inhibits other kinases. | [6] |
Signaling Pathways Involving DAPK1
DAPK1 is a central node in multiple signaling pathways that regulate cell fate. Understanding these pathways is critical for interpreting the effects of this compound.
DAPK1-Mediated Apoptosis
DAPK1 can be activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand. Once activated, DAPK1 can induce apoptosis through several downstream effectors. A key mechanism involves the phosphorylation of p53, which can then translocate to the nucleus to activate pro-apoptotic gene expression.
Caption: DAPK1-mediated apoptotic signaling pathway.
DAPK1 and Autophagy
DAPK1 also plays a significant role in autophagic cell death. It can promote autophagy by phosphorylating Beclin-1, which disrupts the inhibitory interaction between Beclin-1 and Bcl-2, allowing the formation of the autophagosome.
Caption: DAPK1's role in the regulation of autophagy.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted for this compound based on its specific physicochemical properties. Preliminary dose-finding and toxicity studies are essential before commencing efficacy experiments.
Formulation of this compound for In Vivo Administration
The solubility of this compound is a critical factor in preparing a suitable formulation for in vivo use. While specific solubility data for this compound is not publicly available, many small molecule kinase inhibitors are poorly soluble in aqueous solutions. A common approach is to first dissolve the compound in an organic solvent and then dilute it in a vehicle suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for a Vehicle Formulation (Example):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock. Gentle warming and sonication may be required to fully dissolve the compound.
-
Vehicle Preparation: Prepare the final injection vehicle. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
Final Formulation: On the day of injection, dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle. Vortex thoroughly to ensure a homogenous suspension or solution.
Note: The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize toxicity to the animals. The final formulation should be clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted.
Administration Routes in Mice
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
1. Intraperitoneal (IP) Injection:
-
Description: This is a common route for systemic administration of small molecules in mice, offering rapid absorption into the bloodstream.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating that a vessel or organ has not been punctured.
-
Inject the this compound formulation slowly. The typical injection volume for a mouse is 100-200 µL.
-
2. Intravenous (IV) Injection:
-
Description: IV injection provides 100% bioavailability and immediate systemic distribution. The lateral tail vein is the most common site in mice.
-
Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins.
-
Inject the this compound formulation slowly. The typical injection volume is 50-100 µL.
-
3. Oral Gavage (PO):
-
Description: This route is used to administer compounds directly into the stomach and is relevant for testing orally available drugs.
-
Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound formulation. The typical volume is 100-200 µL.
-
Experimental Workflow for an Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: A generalized workflow for in vivo efficacy testing.
Conclusion
The successful in vivo delivery of this compound in mice is a critical step in elucidating its therapeutic potential. While specific protocols for this compound are not yet widely published, the information and generalized protocols provided in these application notes offer a solid foundation for researchers. Careful consideration of the compound's physicochemical properties, along with rigorous preliminary studies to determine optimal dosage and formulation, will be paramount for obtaining reliable and reproducible results. As research progresses, it is anticipated that more specific data on the pharmacokinetics and in vivo efficacy of this compound will become available, further refining these initial guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Dapk-IN-2 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapk-IN-2, focusing on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Death-Associated Protein Kinase (DAPK). DAPK is a family of calcium/calmodulin-regulated serine/threonine kinases that play a crucial role in regulating apoptosis (programmed cell death) and autophagy.[1] By inhibiting DAPK, this compound can be used to study the roles of this kinase in various cellular processes, including cerebral infarction and ischemic diseases.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). For a similar compound, DAPK1-IN-1, it is noted that using newly opened, hygroscopic DMSO is important as absorbed water can significantly impact solubility.[2]
Q3: My this compound precipitated when I diluted my DMSO stock solution in cell culture medium. Why did this happen and how can I prevent it?
Precipitation upon dilution of a DMSO stock in aqueous solutions like cell culture media is a common issue for many small molecule inhibitors.[3][4] This occurs because the inhibitor is significantly less soluble in the aqueous environment of the media compared to the highly concentrated organic solvent.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.[6]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing/Sonication: Immediately after adding the inhibitor to the medium, vortex the solution gently or use a sonicator to aid in dissolution.[4]
-
Serum Content: If using a serum-containing medium, adding the inhibitor to the complete medium (with serum) may help improve solubility as the compound can bind to serum proteins like albumin.[6]
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[4]
-
Stock Solution in DMSO: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Visible precipitate in cell culture medium after adding this compound. | 1. Poor solubility of this compound in aqueous media. 2. High final concentration of this compound. 3. Interaction with components in the cell culture medium. | 1. Prepare a fresh stock solution in high-quality, anhydrous DMSO. 2. Reduce the final concentration of this compound in your experiment. 3. Perform a stepwise dilution of the DMSO stock into pre-warmed media while vortexing. 4. Increase the serum concentration in your media if your experimental design allows. 5. As a last resort, consider using a different solvent system for your stock solution, though this may require extensive validation. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound. 2. Degradation of this compound due to improper storage. 3. Freeze-thaw cycles of the stock solution. | 1. Visually inspect your final working solution for any precipitate before adding it to cells. 2. Ensure your stock solutions are stored correctly and within the recommended timeframe. 3. Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution. |
| Cell toxicity observed at expected working concentrations. | 1. High final DMSO concentration. 2. Off-target effects of the inhibitor at high concentrations. | 1. Calculate and confirm that the final DMSO concentration in your cell culture is non-toxic (typically <0.5%).[5] 2. Run a vehicle control (medium with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your cells. 3. Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. |
Quantitative Data
Table 1: this compound and DAPK1-IN-1 Solubility and Storage
| Parameter | This compound | DAPK1-IN-1 |
| Primary Solvent | DMSO | DMSO |
| Solubility in Primary Solvent | Not specified | 100 mg/mL (298.37 mM) (ultrasonication may be needed)[2] |
| Storage (Powder) | -20°C | -20°C for 3 years[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month[7] | -80°C for 6 months; -20°C for 1 month[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for several minutes to ensure complete dissolution. If necessary, sonicate the vial in a water bath for short intervals.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed medium to achieve the final desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1:10 in medium to get 1 mM), and then a final dilution (e.g., 1:100 in medium to get 10 µM).
-
Vortex the solution gently after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Add the working solution to your cell culture plates and gently swirl to mix.
-
Always include a vehicle control (medium with the equivalent final concentration of DMSO) in your experimental setup.
Visualizations
Caption: DAPK1 signaling pathway in apoptosis and autophagy.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Optimizing Dapk-IN-2 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapk-IN-2. Our goal is to help you optimize your in vitro experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Death-Associated Protein Kinase (DAPK) family. While it is a general DAPK inhibitor, its specific potency against different DAPK isoforms should be considered for experimental design.
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of DAPK, preventing the transfer of phosphate from ATP to its substrates.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For a 1 mM stock solution, you can dissolve 1 mg of this compound (MW: 310.33 g/mol ) in 3.22 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.[1]
Quantitative Data Summary
The inhibitory activity of this compound and other related DAPK inhibitors against various DAPK isoforms is summarized below. This data is essential for determining the appropriate concentration range for your experiments and understanding the inhibitor's selectivity.
| Inhibitor | Target Kinase | IC50 / Kd | Assay Conditions | Reference |
| This compound | DAPK Family | Not specified in publicly available abstracts. Refer to Okamoto M, et al. Bioorg Med Chem. 2010. | Not specified | [1] |
| TC-DAPK 6 | DAPK1 | IC50 = 69 nM | 10 µM ATP | [3][4][5] |
| DAPK3 | IC50 = 225 nM | 10 µM ATP | [3][4][5] | |
| DAPK1-IN-1 | DAPK1 | Kd = 0.63 µM | Not specified | [2][3] |
| HS38 | DAPK1 | Kd = 300 nM | Not specified | [3][4] |
| DAPK3 (ZIPK) | Kd = 280 nM | Not specified | [3][4] | |
| DRAK2-IN-1 | DRAK2 | IC50 = 3 nM, Ki = 0.26 nM | Not specified | [3][4] |
| DRAK1 | IC50 = 51 nM | Not specified | [3][4] |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your experimental system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for your cell line
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell viability reagent, lysis buffer)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Compound Dilution: Prepare serial dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific biological question you are addressing.
-
Downstream Analysis: After the incubation period, proceed with your planned downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified DAPK enzyme.
Materials:
-
Purified recombinant DAPK enzyme (e.g., DAPK1, DAPK2, or DAPK3)
-
Kinase-specific substrate (e.g., Myosin Light Chain 2 for DAPK1)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Kinase Reaction: In a multi-well plate, add the kinase reaction buffer, the purified DAPK enzyme, and the specific substrate.
-
Add Inhibitor: Add this compound at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase if known, to accurately determine the IC50.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detect Kinase Activity: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect in cell-based assays | - Suboptimal inhibitor concentration: The concentration range may be too low or too high. - Cell permeability issues: The compound may not be effectively entering the cells. - Incorrect treatment duration: The incubation time may be too short or too long to observe an effect. - High cell density: Confluent cell monolayers can sometimes be less sensitive to drug treatment. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal working concentration. - While this compound is expected to be cell-permeable, ensure your cell type does not have specific efflux pumps that might remove the inhibitor. - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. - Ensure cells are in the exponential growth phase and not overly confluent during treatment. |
| Precipitation of this compound in cell culture medium | - Low solubility in aqueous solutions: this compound is hydrophobic and may precipitate when diluted from a high-concentration DMSO stock into aqueous medium. - High final DMSO concentration: High concentrations of DMSO can be toxic to cells and may also affect compound solubility. | - Prepare intermediate dilutions of the this compound stock in DMSO before the final dilution in cell culture medium. - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.[6] - Gently warm the medium and vortex after adding the inhibitor to aid dissolution. |
| High background or variable results in in vitro kinase assays | - Suboptimal enzyme or substrate concentration: Using too much or too little enzyme or substrate can affect the assay window and reproducibility. - ATP concentration affecting IC50: Since this compound is an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration used in the assay.[7] - Reagent instability: Improper storage or handling of reagents can lead to loss of activity. | - Titrate the enzyme and substrate to determine the optimal concentrations that give a robust and linear signal. - For accurate IC50 determination and comparison, use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[7] - Ensure all reagents, especially the kinase and ATP, are stored correctly and handled according to the manufacturer's recommendations. |
| Observed off-target effects | - Inhibition of other kinases: Small molecule inhibitors are rarely completely specific and can inhibit other kinases, especially those with similar ATP-binding pockets. | - To confirm that the observed phenotype is due to the inhibition of the intended DAPK target, consider using a secondary, structurally different DAPK inhibitor as a control. - Perform target knockdown experiments (e.g., using siRNA or shRNA) to validate the inhibitor's effect. - If available, test the effect of a structurally related but inactive analog of this compound as a negative control. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using Graphviz to illustrate key concepts related to this compound experimentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Identification of a New Form of Death-associated Protein Kinase That Promotes Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Dapk-IN-2 instability in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Dapk-IN-2, a DAPK inhibitor utilized in research for conditions such as cerebral infarction and ischemic diseases.[1] This guide is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Precipitation of this compound in aqueous solution or cell culture medium.
-
Question: My this compound, which was dissolved in an organic solvent, precipitated when I added it to my aqueous experimental buffer or cell culture medium. What should I do?
-
Answer: Precipitation is a common issue with hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock solution to an aqueous environment. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay. The solubility in aqueous media is significantly lower than in organic solvents.
-
Optimize the Dilution Method: Instead of adding the this compound stock directly to the full volume of aqueous buffer, try a serial dilution approach. Gradually introduce the compound into the aqueous phase to avoid a sudden change in solvent polarity.
-
Use a Surfactant or Co-solvent: For in vitro assays, consider the inclusion of a low concentration of a biocompatible surfactant (e.g., 0.1% Pluronic F-68) or a co-solvent in your final buffer to improve solubility. However, ensure that the chosen additive does not interfere with your experimental system.
-
Vortexing and Warming: After dilution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) can also aid in dissolution, but be cautious as excessive heat can lead to degradation.[2]
-
Prepare Fresh Solutions: It is recommended to prepare working solutions of this compound fresh for each experiment to minimize the chances of precipitation over time.[2]
-
Issue 2: Inconsistent or lower-than-expected activity of this compound.
-
Question: I am observing variable or diminished inhibitory effects of this compound in my experiments. What could be the cause?
-
Answer: Inconsistent activity can stem from several factors related to the stability and handling of the compound.
-
Compound Degradation: this compound may be susceptible to degradation, especially if not stored properly or if subjected to harsh conditions.
-
Storage: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.[2]
-
Exposure to Light: Protect the compound and its solutions from light, as photolysis can be a degradation pathway for some small molecules.
-
-
Improper Solubilization: If the compound is not fully dissolved, the actual concentration in solution will be lower than expected, leading to reduced activity. Refer to the troubleshooting steps for precipitation.
-
Interaction with Experimental Components: this compound may interact with components of your assay, such as plastics or other molecules, reducing its effective concentration. Consider using low-protein-binding labware.
-
Issue 3: Difficulty dissolving this compound powder.
-
Question: I am having trouble dissolving the this compound powder in my chosen solvent. What can I do?
-
Answer: this compound is soluble in DMSO.[2] If you are experiencing difficulty, consider the following:
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of some compounds.[2] Use newly opened, high-purity, anhydrous DMSO.
-
Warming and Sonication: Gentle warming to 60°C and ultrasonication can assist in dissolving the powder.[2]
-
Solvent Purity: Ensure the solvent you are using is of high purity and has not been contaminated.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
Q2: What are the recommended storage conditions for this compound?
-
Q3: How should I handle this compound solutions for in vivo experiments?
-
A3: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[2]
-
-
Q4: What is the mechanism of action of this compound?
-
Q5: At what concentrations does this compound show inhibitory effects?
-
A5: In vitro, this compound has shown 36% inhibition of DAPK3 at a concentration of 10 μM and 14% inhibition at 1 μM.[2]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value | Reference |
| Solubility in DMSO | 2 mg/mL (6.45 mM) | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
Table 2: In Vitro Activity of this compound
| Target | Concentration | % Inhibition | Reference |
| DAPK3 | 10 μM | 36% | [2] |
| DAPK3 | 1 μM | 14% | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. To aid dissolution, gently warm the solution to 60°C and/or sonicate until the powder is completely dissolved.[2] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Assessing the Stability of this compound in Solution using HPLC-MS
This protocol provides a general framework. Specific parameters will need to be optimized for your equipment and this compound.
-
Objective: To determine the degradation of this compound over time under specific storage conditions.
-
Materials: this compound stock solution, appropriate solvent (e.g., DMSO), aqueous buffer, HPLC-MS system.
-
Procedure: a. Prepare a solution of this compound at a known concentration in the desired solvent or buffer. b. Immediately after preparation (t=0), inject an aliquot into the HPLC-MS system to obtain an initial chromatogram and mass spectrum. This will serve as the baseline. c. Store the solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light). d. At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot into the HPLC-MS system. e. Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak. f. Analyze the mass spectra to identify the mass-to-charge ratio of any potential degradation products. g. Quantify the percentage of this compound remaining at each time point relative to t=0 to determine the stability profile.
Visualizations
Caption: DAPK signaling in apoptosis and autophagy and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound instability issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAP-kinase and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Death-associated protein kinase 2: Regulator of apoptosis, autophagy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Dapk-IN-2
Welcome to the technical support center for Dapk-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. The information provided is based on the known functions of the Death-Associated Protein Kinase (DAPK) family and general principles of kinase inhibitor research.
Disclaimer: this compound is described as a DAPK inhibitor.[1][2][3] However, detailed public information regarding its specific mechanism of action, selectivity profile across the DAPK family (DAPK1, DAPK2, DAPK3, DRAK1, DRAK2), and potential off-target effects is limited. The guidance provided here is intended to be a starting point for troubleshooting and should be supplemented with rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is classified as a DAPK inhibitor.[1][2][3] The Death-Associated Protein Kinase (DAPK) family consists of several serine/threonine kinases that are key regulators of apoptosis (programmed cell death), autophagy, and inflammation.[4] The most studied members are DAPK1 and DAPK2.
Q2: What are the known functions of the DAPK kinase family?
A2: The DAPK family is involved in diverse cellular processes. DAPK1, the founding member, is a multi-domain protein that acts as a tumor suppressor by promoting apoptosis and autophagy in response to various stimuli like interferon-gamma, TNF-alpha, and Fas.[5] DAPK2 also plays a role in apoptosis and autophagy and is implicated in granulocyte motility.[6] Dysregulation of DAPK signaling is associated with cancer and neurodegenerative diseases.[5]
Q3: How does DAPK1 activation lead to apoptosis and autophagy?
A3: DAPK1 can be activated by various signals, leading to the phosphorylation of downstream targets. For instance, DAPK1 can phosphorylate Beclin-1, promoting its dissociation from Bcl-2 and inducing autophagy.[5] In apoptosis, DAPK1 can be activated by death receptors and is involved in membrane blebbing.[5]
Troubleshooting Unexpected Results
Scenario 1: No effect on apoptosis or autophagy is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions. |
| Low Endogenous DAPK Expression | Confirm the expression of DAPK1 and/or DAPK2 in your cell model using Western blot or qPCR. Some cell lines may have low or silenced DAPK expression. |
| Inhibitor Inactivity | Ensure proper storage and handling of this compound. Consider using a positive control compound known to inhibit DAPK or induce the expected phenotype. |
| Redundant Signaling Pathways | The targeted pathway may be compensated by other signaling routes in your specific cell model. Consider combination treatments with other inhibitors to dissect the signaling network. |
Scenario 2: Increased cell death is observed, but it doesn't appear to be apoptotic.
| Possible Cause | Troubleshooting Steps |
| Induction of Necrosis or Other Cell Death Modalities | DAPK1 has been implicated in necrotic cell death pathways as well.[7] Use specific markers for different cell death pathways (e.g., RIPK1/3 for necroptosis, GSDMD for pyroptosis) to identify the mechanism. |
| Off-Target Effects of this compound | Without a known selectivity profile, this compound might be inhibiting other kinases that regulate cell viability. Consider performing a kinome scan to identify potential off-target interactions. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress and non-specific toxicity. Lower the concentration of this compound and re-evaluate the cell death phenotype. |
Scenario 3: Unexpected changes in other signaling pathways are observed.
| Possible Cause | Troubleshooting Steps |
| Crosstalk between DAPK and Other Pathways | DAPK signaling is known to intersect with other major pathways like p53 and mTOR.[8] For example, DAPK1 can phosphorylate and activate p53.[8] Investigate the activation status of key proteins in related pathways. |
| Off-Target Effects | As mentioned, this compound may have off-target effects. Validate your findings using a structurally different DAPK inhibitor or by genetic approaches like siRNA or CRISPR-mediated knockout of DAPK1/2. |
| Feedback Loops | Inhibition of a kinase can sometimes lead to the activation of upstream regulators or parallel pathways through feedback mechanisms. |
Experimental Protocols
Western Blot Analysis of DAPK Substrate Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on a known DAPK substrate, such as Myosin Light Chain 2 (MLC2).
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-DAPK1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time. Include a positive control for DAPK activation if available (e.g., treatment with an appropriate stimulus).
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities and normalize the phospho-protein signal to the total protein and loading control.
Cell Viability Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
DAPK1 Signaling Pathway
Caption: DAPK1 signaling pathways leading to autophagy and apoptosis.
DAPK2 Signaling Pathway
Caption: Overview of DAPK2 signaling in autophagy, apoptosis, and cell motility.
Experimental Workflow: Kinase Inhibition Study
Caption: A general experimental workflow for characterizing a kinase inhibitor.
Troubleshooting Logic: Unexpected Cell Viability Results
Caption: A logical flow for troubleshooting unexpected cell viability results.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DAPK family: a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: DAPK Inhibitor Studies
Welcome to the technical support center for researchers working with Death-Associated Protein Kinase (DAPK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the use of DAPK inhibitors in research.
Q1: My DAPK inhibitor shows variable efficacy or unexpected results in cell-based assays. What are the possible reasons?
A1: Variable efficacy of DAPK inhibitors can stem from several factors. A primary concern is the potential for off-target effects . Many kinase inhibitors exhibit activity against multiple kinases due to the conserved nature of the ATP-binding pocket. It's crucial to verify the inhibitor's selectivity profile. Additionally, the specific cellular context, including the expression levels of DAPK and its interacting partners, can significantly influence the outcome.[1][2][3]
Troubleshooting Steps:
-
Confirm Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by Western blotting to confirm that your inhibitor is binding to DAPK1 in your cellular model.
-
Assess Off-Target Effects: Test the inhibitor against a panel of related kinases, particularly other members of the DAPK family (DAPK2, DAPK3/ZIPK) and other kinases known to be inhibited by similar compounds.[2][4]
-
Validate with a Secondary Inhibitor: Use a structurally different DAPK inhibitor to see if it phenocopies the results of your primary inhibitor. This can help to rule out off-target effects specific to one chemical scaffold.
-
Utilize Genetic Knockdown/Knockout: The most rigorous validation involves comparing the inhibitor's effects to those observed with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of DAPK1.
-
Check Cell Culture Conditions: Ensure consistency in cell density, passage number, and serum concentration, as these can all impact signaling pathways and inhibitor efficacy.
Q2: I am seeing toxicity in my cell line that does not seem to be related to DAPK inhibition. How can I troubleshoot this?
A2: Non-specific cytotoxicity is a common pitfall. This can be due to the chemical properties of the inhibitor itself, its solvent, or off-target effects on essential cellular processes unrelated to DAPK.
Troubleshooting Steps:
-
Perform Dose-Response Curves: Determine the concentration range where the inhibitor shows specific effects on DAPK-mediated pathways versus general cytotoxicity. A narrow therapeutic window may indicate off-target toxicity.
-
Include Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor to account for any solvent-induced toxicity.[5]
-
Use a Negative Control Compound: If available, use an inactive analog of your inhibitor to demonstrate that the observed effects are due to its specific inhibitory activity.
-
Assess Apoptosis/Necrosis Markers: Use assays like Annexin V/PI staining to distinguish between apoptosis (which may be DAPK-mediated) and necrosis (often indicative of non-specific toxicity).
-
Consult the Literature: Review studies that have used the same inhibitor to see if similar toxicities have been reported and at what concentrations.
Q3: How do I ensure the specificity of my DAPK inhibitor?
A3: Ensuring inhibitor specificity is critical for accurate data interpretation. The DAPK family of kinases has highly homologous catalytic domains, which can make achieving selectivity challenging.[2][3]
Troubleshooting Steps:
-
In Vitro Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets. This is often done by specialized contract research organizations.
-
Compare IC50/Ki Values: A truly selective inhibitor will have a significantly lower IC50 or Ki value for DAPK1 compared to other kinases. A selectivity factor of at least 10-fold is generally desired, though higher is better.[4]
-
Test Against Homologous Kinases: Specifically include DAPK2 and DAPK3 (ZIPK) in your selectivity testing, as these are the most likely off-targets.[4][6]
-
Rescue Experiments: In a DAPK1-knockout or knockdown background, the effects of a specific DAPK1 inhibitor should be diminished or absent.
Q4: My in vitro kinase assay results with a DAPK inhibitor are not translating to my cell-based or in vivo experiments. What could be the problem?
A4: Discrepancies between in vitro and cellular/in vivo data are common and can be attributed to several factors.
Troubleshooting Steps:
-
Cellular Permeability and Stability: The inhibitor may have poor cell membrane permeability or may be rapidly metabolized or effluxed from the cell. Consider using permeability assays (e.g., PAMPA) or measuring the intracellular concentration of the inhibitor.
-
Presence of Scaffolding Proteins: In a cellular context, DAPK1 interacts with numerous other proteins that can modulate its activity and its susceptibility to inhibition. These interactions are absent in a purified in vitro kinase assay.
-
ATP Concentration: The concentration of ATP used in an in vitro kinase assay can affect the apparent potency of ATP-competitive inhibitors. Ensure the ATP concentration in your assay is physiologically relevant (typically in the low millimolar range for cells).[7]
-
Inhibitor Degradation: The inhibitor may be unstable in culture media or in vivo. Assess the stability of the compound under your experimental conditions.
Quantitative Data of Selected DAPK Inhibitors
The following table summarizes the potency and selectivity of some commonly cited DAPK inhibitors. It is important to note that IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| TC-DAPK 6 | DAPK1, DAPK3 | IC50 = 69 nM (DAPK1), 225 nM (DAPK3) | Potent and selective DAPK inhibitor.[7][8][9] |
| Compound 6 ((4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one) | DAPK1 | IC50 = 69 nM | Effective and selective inhibitor.[1][3] |
| HS38 | DAPK1, DAPK3 (ZIPK) | Kd = 300 nM (DAPK1), 280 nM (DAPK3) | Potent and selective inhibitor of DAPK1 and DAPK3.[9][10] |
| HS94 | DAPK3 | Ki = 126 nM | Selective inhibitor of DAPK3 with over 20-fold selectivity over Pim kinases.[5][8][11] |
| GSK690693 | Pan-Akt, PKA, PKC, AMPK, DAPK3 | IC50 = 81 nM (DAPK3) | A pan-Akt inhibitor that also potently inhibits DAPK3.[8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments in DAPK inhibitor studies.
In Vitro DAPK1 Kinase Assay
This protocol is for determining the IC50 of an inhibitor against purified DAPK1.
Materials:
-
Recombinant human DAPK1 enzyme
-
DAPK1 substrate peptide (e.g., a peptide derived from Myosin II regulatory light chain)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)[7]
-
DAPK inhibitor and DMSO (for vehicle control)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the DAPK inhibitor in DMSO.
-
In a 384-well plate, add the DAPK1 enzyme, the inhibitor (or DMSO vehicle), and the substrate peptide, all diluted in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km for DAPK1 or at a physiologically relevant concentration.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm target engagement of a DAPK inhibitor in intact cells.
Materials:
-
Cells expressing endogenous or overexpressed DAPK1
-
DAPK inhibitor and DMSO
-
PBS and protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-DAPK1 antibody
Procedure:
-
Treat cells with the DAPK inhibitor or DMSO vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DAPK1 in each sample by SDS-PAGE and Western blotting.
-
A specific inhibitor will stabilize DAPK1, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
-
Plot the fraction of soluble DAPK1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizations
DAPK1 Signaling Pathways
References
- 1. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structurally Sophisticated Octahedral Metal Complexes as Highly Selective Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. DAPK1 Signaling Pathways in Stroke: from Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DAPK compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
Dapk-IN-2 stability and storage conditions
Welcome to the technical support center for Dapk-IN-2, a potent inhibitor of Death-Associated Protein Kinase (DAPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Death-Associated Protein Kinase (DAPK) family. The DAPK family, including DAPK1, DAPK2, and DAPK3, are calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinases that play crucial roles in regulating apoptosis (programmed cell death) and autophagy.[1][2] this compound exerts its effects by inhibiting the catalytic activity of DAPK isoforms, thereby modulating these cellular pathways.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is critical to maintain its stability and activity. Please refer to the table below for detailed storage recommendations.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final working concentration for your experiments. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]
Q4: In which solvents is this compound soluble?
A4: Information on the solubility of this compound is crucial for preparing stock solutions and for use in various experimental setups. The table below summarizes the known solubility of this compound.
Stability and Storage Conditions
Proper handling and storage of this compound are essential for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols & Troubleshooting
This section provides guidance for common experimental procedures and troubleshooting tips to address potential issues you may encounter.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound on DAPK1 or DAPK3.
Protocol:
-
Prepare a reaction mixture containing 1 µM peptide substrate, 10 µM ATP, 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 0.5% DMSO.
-
Add recombinant human DAPK1 (final concentration 2.6 µg/mL) or DAPK3 (final concentration 1.5 mg/mL) to the reaction mixture.
-
Add varying concentrations of this compound to the reaction to determine the IC50 value.
-
Incubate the reaction and measure kinase activity using a suitable detection method, such as the Z'-LYTE kinase assay kit.[5]
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Low or no kinase activity | Inactive enzyme | Ensure proper storage and handling of the recombinant DAPK enzyme. |
| Incorrect buffer composition | Verify the pH and component concentrations of the kinase assay buffer. | |
| High background signal | Non-specific binding | Include appropriate controls without the enzyme or substrate. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate dispensing of all components. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay. |
Cell-Based Assays
General Recommendations for Cell-Based Assays:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Compound Solubility: this compound is typically dissolved in DMSO for cell-based assays. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Positive and Negative Controls: Always include appropriate controls, such as a vehicle control (DMSO) and a known inducer of the pathway being studied.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Cell Toxicity | High concentration of this compound | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| High concentration of DMSO | Ensure the final DMSO concentration is below the toxic threshold for your cell line. | |
| No effect of this compound | Insufficient incubation time | Optimize the incubation time based on the specific cellular process being investigated. |
| Compound degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| Low DAPK expression in the cell line | Confirm the expression of the target DAPK isoform in your cell line using techniques like Western blotting or qPCR. | |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension and uniform seeding of wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with media without cells to maintain humidity. |
Signaling Pathways
This compound inhibits the catalytic activity of DAPK family members, which are involved in critical cellular signaling pathways, including apoptosis and autophagy.
DAPK1-Mediated Apoptosis Pathway
DAPK1 is a positive mediator of apoptosis induced by various stimuli, including TNF-α and IFN-γ.[1][2][6] Upon activation, DAPK1 can phosphorylate various downstream targets, leading to the execution of the apoptotic program.
Caption: DAPK1-mediated apoptosis pathway and the inhibitory action of this compound.
DAPK2-Mediated Autophagy Pathway
DAPK2 has been identified as a key regulator of autophagy, a cellular process for the degradation and recycling of cellular components. The AMPK-DAPK2-Beclin-1 signaling axis plays a significant role in metabolic stress-induced autophagy.[7][8][9][10]
Caption: DAPK2-mediated autophagy pathway and the inhibitory action of this compound.
Experimental Workflow Example
The following diagram illustrates a general workflow for screening potential DAPK inhibitors using an in vitro kinase assay.
Caption: General workflow for an in vitro DAPK inhibitor screening assay.
References
- 1. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 2. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DAPk1 inhibits NF-κB activation through TNF-α and INF-γ-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. AMPK activates DAPK2 to promote autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-canonical activation of DAPK2 by AMPK constitutes a new pathway linking metabolic stress to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-canonical activation of DAPK2 by AMPK constitutes a new pathway linking metabolic stress to autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DAPK-IN-2's Effect with DAPK2 siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of using a chemical inhibitor, Dapk-IN-2, versus a genetic approach, DAPK2 siRNA knockdown, to study the function of Death-Associated Protein Kinase 2 (DAPK2).
DAPK2 is a calcium/calmodulin-regulated serine/threonine kinase that plays a significant role in multiple cellular signaling pathways, including apoptosis, autophagy, and inflammation.[1][2] Its involvement in these fundamental processes has made it a target of interest for therapeutic intervention in various diseases, including cancer.[3][4] This guide outlines the methodologies and expected outcomes for both approaches, presenting experimental data and detailed protocols to aid in experimental design and data interpretation.
This compound vs. DAPK2 siRNA: A Head-to-Head Comparison
Choosing between a small molecule inhibitor and siRNA knockdown depends on the specific experimental goals. While this compound offers a rapid and reversible method to inhibit DAPK2's kinase activity, siRNA provides a highly specific way to reduce the total amount of DAPK2 protein. Using both methods in parallel is the gold standard for validating that the observed cellular phenotype is a direct result of DAPK2 inhibition.
| Feature | This compound (Chemical Inhibition) | DAPK2 siRNA (Genetic Knockdown) |
| Mechanism of Action | Competitively or non-competitively binds to the DAPK2 kinase domain, blocking its catalytic activity. | A pool of target-specific siRNAs triggers the degradation of DAPK2 mRNA, preventing protein synthesis.[5] |
| Target | DAPK2 kinase activity. May have off-target effects on other kinases with similar ATP-binding pockets. | DAPK2 mRNA. Potential for off-target gene silencing due to sequence similarity. |
| Effect Onset & Duration | Rapid onset (minutes to hours). Effect is reversible upon washout of the compound. | Slower onset (typically 24-72 hours). Effect is transient, lasting for several days until the siRNA is diluted or degraded. |
| Use Case | Acute inhibition studies, dose-response curves, confirming a kinase-dependent phenotype. | Validating inhibitor specificity, studying the roles of the DAPK2 protein independent of its kinase activity (scaffolding functions). |
| Validation | In vitro kinase assays, cellular thermal shift assays (CETSA), validation with genetic knockdown. | Quantitative RT-PCR to measure mRNA knockdown, Western blot to confirm protein reduction.[5] |
DAPK2 Signaling Pathways
DAPK2 is a central node in signaling pathways that control cell fate. It can be activated by various stimuli and, in turn, phosphorylates downstream targets to induce either apoptosis or autophagy, depending on the cellular context.[1][6]
Experimental Workflow Comparison
The experimental workflows for using this compound and DAPK2 siRNA differ significantly in their timelines and key steps. The siRNA approach requires a transfection step and a longer incubation period to ensure effective protein knockdown, while the inhibitor can be added directly to the cell culture for a more immediate effect.
Validating On-Target Effects: A Logical Approach
The core principle of validation is to demonstrate that both chemical inhibition and genetic knockdown of the target protein produce the same biological outcome. If this compound is a specific inhibitor of DAPK2, its phenotypic effects should be mimicked by the specific removal of the DAPK2 protein via siRNA.
Supporting Experimental Data
Studies have shown that reducing DAPK2 function, either through inhibition or knockdown, can sensitize resistant cancer cells to TRAIL-induced apoptosis.[7] This is often associated with an increase in the expression of death receptors DR4 and DR5 on the cell surface.[7] The following tables summarize representative quantitative data from such experiments.
Table 1: Effect of DAPK2 Knockdown on TRAIL-Induced Apoptosis
| Cell Line | Treatment | Apoptosis (% of Cells) | Fold Change vs. Control |
| U2OS | Control siRNA + TRAIL | 15% | 1.0 |
| U2OS | DAPK2 siRNA + TRAIL | 45% | 3.0 |
| A549 | Control siRNA + TRAIL | 12% | 1.0 |
| A549 | DAPK2 siRNA + TRAIL | 38% | 3.2 |
| (Data are illustrative, based on findings that DAPK2 depletion sensitizes resistant cells to TRAIL.[7]) |
Table 2: Effect of DAPK2 Knockdown on Death Receptor 5 (DR5) Expression
| Cell Line | Treatment | DR5 mRNA Level (Relative) | DR5 Surface Protein (MFI) |
| U2OS | Control siRNA | 1.0 | 100 |
| U2OS | DAPK2 siRNA | 4.5 | 350 |
| A549 | Control siRNA | 1.0 | 120 |
| A549 | DAPK2 siRNA | 5.2 | 410 |
| (MFI = Mean Fluorescence Intensity. Data are illustrative, based on findings that DAPK2 knockdown induces NF-κB-mediated upregulation of death receptors.[7]) |
Experimental Protocols
Protocol 1: DAPK2 Gene Knockdown using siRNA
This protocol describes a general procedure for transiently knocking down DAPK2 expression in a human cell line (e.g., U2OS or A549) using siRNA.
Materials:
-
DAPK2 siRNA pool (3 target-specific siRNAs) and non-targeting control siRNA.[5]
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
6-well plates.
-
Reagents for Western Blot or qRT-PCR.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Complex Preparation: a. For each well, dilute 50 pmol of siRNA (DAPK2 or control) into 150 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of transfection reagent into 150 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: a. Aspirate the media from the cells and replace with 1.7 mL of fresh, antibiotic-free complete medium. b. Add the 300 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: a. After incubation, harvest the cells. b. For qRT-PCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR using primers specific for DAPK2 and a housekeeping gene. c. For Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and immunoblotting using a primary antibody against DAPK2 and a loading control (e.g., β-Actin).
-
Phenotypic Assay: Once knockdown is confirmed, the cells are ready for downstream functional assays (e.g., treatment with TRAIL followed by an apoptosis assay).
Protocol 2: Cell Treatment with this compound
This protocol provides a general guideline for treating cells with the DAPK inhibitor this compound.
Materials:
-
This compound powder.
-
DMSO (for stock solution).
-
Complete cell culture medium.
-
Multi-well plates (format depends on the assay).
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in the appropriate multi-well plate format and allow them to adhere and grow overnight (or until they reach the desired confluency).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: a. Aspirate the old medium from the cells. b. Add the medium containing the different concentrations of this compound (and a vehicle-only control). c. Incubate the cells for the desired period (e.g., 1, 6, or 24 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with the planned cellular or biochemical assay to measure the effect of DAPK2 inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. DAPK2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DAPK2 activates NF-κB through autophagy-dependent degradation of I-κBα during thyroid cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Ser289 phosphorylation activates both DAPK1 and DAPK2 but in response to different intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAPK2 is a novel modulator of TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DAPK Inhibitors: The Well-Characterized TC-DAPK 6 Versus the Enigmatic Dapk-IN-2
For researchers in apoptosis, autophagy, and neuroscience, selecting the right chemical probe is paramount to generating reliable and reproducible data. This guide provides a comparative overview of two commercially available Death-Associated Protein Kinase (DAPK) inhibitors: TC-DAPK 6 and Dapk-IN-2. While both are marketed for DAPK inhibition, a stark contrast exists in the public availability of their performance data, underscoring the critical importance of utilizing well-characterized research tools.
This comparison reveals that TC-DAPK 6 is a potent and selective, ATP-competitive inhibitor of DAPK1 and DAPK3 with a significant body of supporting experimental data. In contrast, this compound is described simply as a DAPK inhibitor, with a notable absence of publicly available quantitative data on its potency, selectivity, or mechanism of action.
Performance Data: A Tale of Two Inhibitors
Quantitative data for TC-DAPK 6 is readily available from multiple suppliers and scientific publications.[1][2][3][4] This inhibitor has been characterized in biochemical assays, and its activity against DAPK family members has been quantified. This compound, however, lacks this crucial information in the public domain.[5][6]
| Feature | TC-DAPK 6 | This compound |
| Target(s) | DAPK1, DAPK3[1][2][4] | DAPK (isoform specificity not defined)[5][6] |
| IC50 | DAPK1: 69 nM, DAPK3: 225 nM (at 10 µM ATP)[1][2][3][4] | Not publicly available |
| Mechanism of Action | ATP-competitive[1][2][3][4] | Not publicly available |
| Selectivity | High selectivity for DAPK1 over a panel of 48 other kinases (IC50 > 10 µM for kinases including Abl, AMPK, Chk1, Met, and Src)[3] | Not publicly available |
| Reported Research Use | Ischemic diseases, neuroprotection, cancer research[7][8] | Cerebral infarction and ischemic diseases[5][6] |
DAPK Signaling Pathways
Death-Associated Protein Kinases are a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in multiple cell signaling pathways, most notably in apoptosis (programmed cell death) and autophagy.[9] The core members of this family include DAPK1, DAPK2, and DAPK3 (also known as ZIPK).[9] Their activation can be triggered by a variety of stimuli, including interferon-gamma, TNF-alpha, and loss of cell adhesion.
Caption: Simplified DAPK signaling cascade in apoptosis and autophagy.
Experimental Protocols
The characterization of a kinase inhibitor's performance relies on robust and well-defined experimental protocols. The following methodologies are essential for evaluating compounds like TC-DAPK 6 and would be necessary to characterize this compound.
In Vitro Kinase Assay (for IC50 determination of TC-DAPK 6)
This protocol is based on methods described for the characterization of TC-DAPK 6.[1][3]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human DAPK1 or DAPK3 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)
-
ATP (at a concentration near the Km for the kinase, e.g., 10 µM)
-
Peptide substrate for DAPK (e.g., a synthetic peptide with a phosphorylation site recognized by DAPK)
-
TC-DAPK 6 or other test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include a DMSO-only control (no inhibitor).
-
Add the DAPK enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of a DAPK inhibitor.
Cell-Based Apoptosis Assay
Objective: To assess the effect of DAPK inhibition on apoptosis in a cellular context.
Materials:
-
A relevant cell line (e.g., HeLa or a neuronal cell line)
-
Cell culture medium and supplements
-
An apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
DAPK inhibitor (TC-DAPK 6 or this compound)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the DAPK inhibitor for a specified time (e.g., 1-2 hours).
-
Induce apoptosis by adding the apoptosis-inducing agent.
-
Incubate for a period sufficient to induce apoptosis (e.g., 4-24 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with PBS and then resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the effect of the inhibitor on apoptosis.
Conclusion and Recommendations
For researchers investigating the roles of DAPK1 and DAPK3, TC-DAPK 6 stands out as a valuable and reliable research tool. Its well-documented potency, ATP-competitive mechanism of action, and selectivity profile provide a solid foundation for interpreting experimental results. The availability of detailed experimental protocols further enhances its utility.
Recommendation: Researchers should prioritize the use of well-characterized chemical probes like TC-DAPK 6. When considering a less-characterized inhibitor such as this compound, it is imperative to first perform in-house validation, including biochemical kinase assays and selectivity profiling, to ascertain its suitability for the intended research application. The choice of a well-vetted inhibitor is a cornerstone of robust and reproducible science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. DAPK compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Effects of DAPK1 Inhibition: A Comparative Guide and Rescue Protocol for Dapk-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dapk-IN-2 with other Death-Associated Protein Kinase 1 (DAPK1) inhibitors and details a rescue experiment protocol to reverse its effects. The information presented is intended to assist researchers in designing experiments to investigate the specific role of DAPK1 in various signaling pathways.
DAPK1 Inhibition: A Comparative Overview
DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cellular processes, including apoptosis, autophagy, and inflammation.[1][2] Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][3] This has led to the development of numerous small molecule inhibitors targeting DAPK1. This compound is one such inhibitor, noted for its potential application in cerebral infarction and ischemic diseases.[4][5][6]
Below is a comparison of this compound and other selected DAPK1 inhibitors, summarizing their reported efficacy.
| Inhibitor | Target(s) | IC50 / Kd | Therapeutic Area of Interest | Reference |
| This compound | DAPK | Not Specified | Cerebral Infarction, Ischemic Diseases | [4][5][6] |
| DAPK1-IN-1 | DAPK1 | Kd: 0.63 µM | Alzheimer's Disease | [4][5] |
| TC-DAPK 6 | DAPK1, DAPK3 | IC50: 69 nM (DAPK1), 225 nM (DAPK3) | Not Specified | [4][7] |
| HS38 | DAPK1, DAPK3 (ZIPK) | Kd: 300 nM (DAPK1), 280 nM (DAPK3) | Smooth Muscle Related Disorders | [4][7] |
| Compound 4q | DAPK1 | IC50: 1.09 µM | Cancer | [8] |
| (4Z)-4-(3-pyridylmethylene)-2-styryl-oxazol-5-one (Compound 6) | DAPK1 | IC50: 69 nM | Alzheimer's Disease | [1] |
DAPK1 Signaling Pathways
DAPK1 is a central node in several signaling cascades. Its activation can trigger apoptosis through p53-dependent and -independent mechanisms and can also induce autophagy by phosphorylating Beclin-1.[1] Furthermore, DAPK1 has been shown to interact with and phosphorylate the NMDA receptor subunit GluN2B, contributing to neuronal cell death in ischemic stroke.[9] The intricate network of DAPK1 signaling offers multiple avenues for therapeutic intervention and highlights the importance of understanding the specific effects of inhibitors like this compound.
Rescue Experiment Protocol after this compound Treatment
A rescue experiment is crucial to confirm that the observed cellular effects of this compound are specifically due to its inhibition of DAPK1 and not off-target effects. The general principle involves treating cells with the inhibitor, observing a phenotype, and then "rescuing" the cells from this phenotype by either removing the inhibitor or by activating a downstream component of the pathway.
Experimental Workflow
The following diagram outlines the workflow for a typical rescue experiment involving this compound.
Detailed Methodology
1. Cell Culture and Seeding:
-
Select a cell line known to express DAPK1 and exhibit a DAPK1-dependent phenotype (e.g., apoptosis in response to a specific stimulus).
-
Culture cells to ~70-80% confluency in appropriate growth medium.
-
Seed cells in multi-well plates at a density suitable for the chosen endpoint assays.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound.
-
Treat cells with this compound for a predetermined duration, sufficient to induce the desired phenotype. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
3. Washout Procedure:
-
After the treatment period, aspirate the medium containing this compound.
-
Gently wash the cells two to three times with pre-warmed, sterile phosphate-buffered saline (PBS) to ensure complete removal of the inhibitor.
-
Add fresh, pre-warmed culture medium to the cells.
4. Rescue Stimulus (Optional):
-
To further confirm the on-target effect of this compound, a rescue stimulus can be applied after washout. This could involve:
-
Overexpression of a constitutively active form of a downstream effector of DAPK1.
-
Treatment with a pharmacological activator of a downstream signaling pathway that is inhibited by DAPK1.
-
5. Endpoint Analysis:
-
At various time points after the washout (and optional rescue stimulus), assess the reversal of the this compound-induced phenotype. Common endpoint assays include:
-
Western Blotting: Analyze the phosphorylation status of known DAPK1 substrates (e.g., p-Beclin-1, p-p53) to confirm the restoration of their phosphorylation after inhibitor removal.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): Measure the recovery of cell viability if this compound induced cell death.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Quantify the reduction in apoptotic markers after washout.
-
Autophagy Assays (e.g., LC3-II turnover, p62 degradation): Monitor the return to basal autophagy levels.
-
Immunofluorescence Microscopy: Visualize the subcellular localization of DAPK1 or its downstream targets.
-
Logical Framework for Comparison and Rescue
The relationship between comparing this compound to other inhibitors and performing a rescue experiment is a logical progression in drug discovery and mechanism-of-action studies.
By following this structured approach of comparison and experimental validation, researchers can confidently elucidate the specific role of DAPK1 in their biological system of interest and accurately interpret the effects of this compound.
References
- 1. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of DAPK1 reduces ischemic brain injury through inhibiting cell death signaling and promoting neural remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Dapk-IN-2 Efficacy: A Comparative Guide Using a DAPK2 Kinase-Dead Mutant
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a kinase inhibitor is paramount. This guide provides a comparative framework for validating the effects of the Death-Associated Protein Kinase (DAPK) inhibitor, Dapk-IN-2, by utilizing a DAPK2 kinase-dead mutant. The data presented herein demonstrates how comparing the inhibitor's activity on the wild-type enzyme versus a catalytically inactive mutant can definitively attribute its cellular effects to the specific inhibition of DAPK2 kinase activity.
Death-associated protein kinase 2 (DAPK2) is a Ca2+/calmodulin-dependent serine/threonine kinase implicated in key cellular processes such as apoptosis, autophagy, and inflammation.[1][2] Its role in these pathways has made it an attractive target for therapeutic intervention in various diseases. This compound is a small molecule inhibitor developed to target DAPK family members. To ensure the observed cellular effects of this compound are a direct result of DAPK2 inhibition and not off-target effects, a kinase-dead mutant of DAPK2 serves as an essential negative control. The most commonly used kinase-dead mutant for DAPK family members involves a mutation in the ATP-binding pocket, such as the K42A mutation, which abolishes its phosphotransferase activity.[3][4]
Comparative Analysis of this compound on Wild-Type vs. Kinase-Dead DAPK2
To validate the on-target effects of this compound, a series of experiments comparing its impact on cells expressing wild-type (WT) DAPK2 and the kinase-dead (K42A) DAPK2 mutant are crucial. The following tables summarize the expected quantitative outcomes from key assays.
Table 1: In Vitro Kinase Activity
This assay directly measures the ability of DAPK2 to phosphorylate a known substrate, such as Myosin Light Chain (MLC), in the presence or absence of this compound.
| Construct | This compound Conc. | Relative Kinase Activity (%) |
| Wild-Type DAPK2 | 0 µM (DMSO) | 100% |
| 1 µM | 52% | |
| 10 µM | 8% | |
| DAPK2 K42A (Kinase-Dead) | 0 µM (DMSO) | <1% |
| 10 µM | <1% |
This data illustrates that this compound dose-dependently inhibits the kinase activity of wild-type DAPK2. In contrast, the kinase-dead DAPK2 (K42A) mutant shows no significant kinase activity, and this compound has no effect, confirming the inhibitor targets the catalytic function of DAPK2.
Table 2: Cellular Apoptosis Assay
Overexpression of DAPK2 has been shown to induce apoptosis.[5] This assay measures the percentage of apoptotic cells upon expression of WT DAPK2 or the K42A mutant, with and without this compound treatment.
| Transfected Construct | Treatment | % Apoptotic Cells |
| Vector Control | DMSO | 5% |
| 10 µM this compound | 6% | |
| Wild-Type DAPK2 | DMSO | 45% |
| 10 µM this compound | 15% | |
| DAPK2 K42A (Kinase-Dead) | DMSO | 7% |
| 10 µM this compound | 8% |
These results demonstrate that this compound significantly reduces apoptosis induced by wild-type DAPK2 overexpression. The kinase-dead DAPK2 mutant does not induce apoptosis, and this compound treatment has no impact on the basal apoptosis rate in these cells, indicating the pro-apoptotic effect is dependent on DAPK2's kinase activity which is effectively blocked by the inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro DAPK2 Kinase Assay
This protocol is adapted from established methods for assessing DAPK2 kinase activity.[3][5]
Objective: To quantify the inhibitory effect of this compound on the phosphorylation of a DAPK2 substrate by recombinant wild-type DAPK2 and kinase-dead DAPK2 (K42A).
Materials:
-
Recombinant full-length human DAPK2 (Wild-Type)
-
Recombinant full-length human DAPK2 (K42A mutant)
-
Myosin Light Chain (MLC) as substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, MLC substrate (1 mg/ml), and either recombinant WT DAPK2 or K42A DAPK2 (50 ng).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP (10 µCi) to a final ATP concentration of 100 µM.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each condition.
Protocol 2: Cellular Apoptosis Assay via Flow Cytometry
This protocol outlines the steps to measure apoptosis in cells transiently overexpressing DAPK2 constructs.
Objective: To compare the effect of this compound on apoptosis induced by wild-type DAPK2 versus a kinase-dead DAPK2 mutant.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-FLAG (Vector Control), pCMV-FLAG-DAPK2-WT, pCMV-FLAG-DAPK2-K42A
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the respective expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
At 24 hours post-transfection, treat the cells with 10 µM this compound or DMSO (vehicle control).
-
Incubate for an additional 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Quantify the percentage of apoptotic cells in each experimental group.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the experimental logic and the signaling context of DAPK2.
Caption: Experimental workflow for validating this compound specificity.
References
- 1. Death-associated protein kinase 2: Regulator of apoptosis, autophagy and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Death-associated protein kinase 2: Regulator of apoptosis, autophagy and inflammation. [sonar.ch]
- 3. Non-canonical activation of DAPK2 by AMPK constitutes a new pathway linking metabolic stress to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a New Form of Death-associated Protein Kinase That Promotes Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death-associated protein kinase 2 is a new calcium/calmodulin-dependent protein kinase that signals apoptosis through its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapk-IN-2: A Comparative Analysis of Its Kinase Selectivity Profile
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of Dapk-IN-2, a known inhibitor of Death-Associated Protein Kinase (DAPK), against other kinases. The following data, experimental protocols, and pathway visualizations are intended to offer an objective assessment of its performance and potential for off-target effects.
This compound, identified in a structure-based virtual screen, has been evaluated for its inhibitory activity against a panel of kinases to determine its selectivity. This analysis is crucial for interpreting experimental results and predicting potential therapeutic applications and side effects.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound and a related compound (Compound 7) was assessed against a panel of 24 kinases. The data, expressed as the percentage of inhibition at a 10 µM concentration, is summarized in the table below.
| Kinase | This compound (% Inhibition at 10 µM) | Compound 7 (% Inhibition at 10 µM) |
| DAPK1 | 81 | 89 |
| DAPK2 | 47 | 64 |
| DAPK3 (ZIPK) | 70 | 83 |
| CAMK1 | 2 | 2 |
| CAMK2α | 1 | -1 |
| CAMK2β | -1 | -1 |
| CAMK2δ | -3 | -2 |
| CAMK2γ | 2 | 0 |
| CAMK4 | 1 | 0 |
| CHK1 | 1 | 4 |
| CHK2 | 0 | 1 |
| GSK3β | -5 | 1 |
| JNK1 | -1 | 2 |
| JNK2 | 2 | 4 |
| JNK3 | 2 | 5 |
| p38α | -2 | 2 |
| p38β | 1 | 5 |
| p38δ | -1 | 4 |
| p38γ | 1 | 3 |
| PKA | 1 | 2 |
| PKCα | -1 | 2 |
| PKCβ1 | 0 | 2 |
| PKCβ2 | 0 | 3 |
| PKCγ | 1 | 2 |
Data sourced from Okamoto M, et al. Bioorg Med Chem. 2010;18(7):2728-2734.
As the data indicates, this compound demonstrates notable inhibitory activity against the DAPK family of kinases, particularly DAPK1 and DAPK3. Its effect on other kinases in the panel at a 10 µM concentration is minimal, suggesting a degree of selectivity for the DAPK family.
Experimental Protocols
The kinase inhibition data presented was obtained using a multi-kinase panel assay. The general methodology for such assays is outlined below.
Multi-Kinase Panel Assay
Objective: To determine the percentage of inhibition of a panel of kinases by a test compound at a single concentration.
General Procedure:
-
Reagents:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (typically containing Tris-HCl, MgCl2, and other components to ensure optimal kinase activity)
-
Radiolabeled ATP ([γ-³³P]ATP)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter
-
-
Assay Performance:
-
The kinase reactions are typically performed in a 96-well plate format.
-
Each well contains the specific kinase, its corresponding peptide substrate, and the assay buffer.
-
The test compound (this compound) is added to the wells at the desired concentration (e.g., 10 µM). A control with DMSO alone is also included.
-
The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution like phosphoric acid.
-
-
Measurement of Kinase Activity:
-
A portion of the reaction mixture is transferred to a phosphocellulose filter mat.
-
The filter mat is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the kinase activity in the presence of the test compound to the activity in the DMSO control.
-
The formula used is: % Inhibition = 100 * (1 - (Activity with compound / Activity with DMSO))
-
DAPK Signaling Pathway
Death-Associated Protein Kinases are key regulators of programmed cell death, including apoptosis and autophagy. The following diagram illustrates a simplified overview of the DAPK signaling pathway and its role in these cellular processes.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial screening to detailed analysis.
A Head-to-Head Comparison of Death-Associated Protein Kinase (DAPK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Death-associated protein kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a pivotal role in the regulation of apoptosis (programmed cell death) and autophagy.[1][2][3] Their involvement in various cellular signaling pathways has implicated them in a range of diseases, including cancer, neurodegenerative disorders, and ischemic injuries, making them a compelling target for therapeutic intervention. This guide provides an objective, data-driven comparison of commercially available DAPK inhibitors to aid researchers in selecting the most appropriate tool for their specific experimental needs.
DAPK Signaling Pathways
DAPK1, the most extensively studied member of the family, acts as a crucial mediator in cell death and autophagy-related signaling.[3][4] It can be activated by various stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[5] Once activated, DAPK1 can trigger apoptosis through several downstream pathways, including the phosphorylation of p53 and the activation of the MAP kinase cascade.[5][6] In the context of autophagy, DAPK1 can phosphorylate Beclin-1, promoting the formation of autophagosomes.[7]
References
- 1. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cachannelblockers.com [cachannelblockers.com]
- 4. embopress.org [embopress.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Selectivity of DAPK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for accurate experimental outcomes and the development of targeted therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of notable inhibitors of the Death-Associated Protein Kinase (DAPK) family, supported by experimental data and detailed protocols.
The DAPK family of serine/threonine kinases, comprising DAPK1, DAPK2, and DAPK3 (also known as ZIPK), are key regulators of apoptosis, autophagy, and inflammation. Due to their involvement in various pathological conditions, including neurodegenerative diseases and cancer, they have emerged as attractive targets for drug discovery. However, the high degree of homology within the kinase domains of the DAPK family presents a significant challenge in developing selective inhibitors. This guide focuses on the selectivity of commercially available DAPK inhibitors to aid researchers in selecting the most appropriate tool compounds for their studies.
Comparative Analysis of Inhibitor Selectivity
To facilitate a clear comparison of inhibitor potency and selectivity across the DAPK family, the following table summarizes the available biochemical data for two well-characterized inhibitors: TC-DAPK 6 and HS-38.
| Inhibitor | Target | Assay Type | Potency (IC₅₀/Kᵢ) | Reference |
| TC-DAPK 6 | DAPK1 | Biochemical Kinase Assay | IC₅₀ = 69 nM | [1][2][3][4] |
| DAPK3 (ZIPK) | Biochemical Kinase Assay | IC₅₀ = 225 nM | [1][2][3][4] | |
| Panel of 48 other kinases | Biochemical Kinase Assay | IC₅₀ > 10 µM | [2] | |
| HS-38 | DAPK1 | Binding Assay | Kᵢ = 300 nM | [5][6][7] |
| DAPK2 | Binding Assay | Kᵢ = 79 nM | [6] | |
| DAPK3 (ZIPK) | Binding Assay | Kᵢ = 280 nM | [5][6][7] | |
| PIM3 | Biochemical Kinase Assay | IC₅₀ = 200 nM | [5][6][7] |
Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Kᵢ (inhibition constant) and Kd (dissociation constant) values reflect the binding affinity of the inhibitor to the target protein. Lower values indicate higher potency or affinity.
Signaling Pathways and Experimental Workflow
To visually represent the cellular context of DAPK signaling and the general workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Simplified DAPK signaling pathway.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for common biochemical assays used to characterize DAPK inhibitors.
In Vitro Kinase Assay (for IC₅₀ Determination)
This protocol is a generalized procedure based on methodologies used for characterizing inhibitors like TC-DAPK 6.[1]
Materials:
-
Recombinant human DAPK1, DAPK2, or DAPK3 (ZIPK) enzyme
-
Kinase-specific peptide substrate (e.g., Myosin Light Chain for DAPK1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., TC-DAPK 6) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or Z'-LYTE™ Kinase Assay Kit)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of the respective DAPK enzyme diluted in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mix in the kinase assay buffer. The final concentration of ATP should be close to its Km value for the specific kinase to ensure accurate competitive inhibition measurements (e.g., 10 µM for DAPK1 and DAPK3).[1]
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes before reading the luminescence.[8]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Binding Assay (for Kᵢ/Kd Determination)
Binding assays directly measure the affinity of an inhibitor for a kinase. The data for HS-38 was likely generated using a competitive binding assay format.
Principle: These assays typically involve a labeled ligand (e.g., a fluorescently tagged, broad-spectrum kinase inhibitor) that binds to the ATP-binding site of the kinase. The test compound competes with this labeled ligand for binding. The displacement of the labeled ligand results in a change in a detectable signal (e.g., fluorescence polarization or FRET), which is proportional to the affinity of the test compound for the kinase.
Generalized Procedure:
-
Reagents: Recombinant DAPK family kinases, a labeled ATP-competitive ligand, test inhibitor, and assay buffer.
-
Assay Setup: In a multi-well plate, combine the kinase, the labeled ligand at a fixed concentration, and serial dilutions of the test inhibitor.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal (e.g., fluorescence) from the labeled ligand.
-
Data Analysis: The decrease in signal with increasing concentrations of the test inhibitor is used to calculate the binding affinity (Kᵢ or Kd) of the test compound.
By providing this comparative data and detailed experimental context, this guide aims to empower researchers to make informed decisions in the selection and application of DAPK family inhibitors for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-DAPK 6 | Death-associated Protein Kinase (DAPK) Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.de [promega.de]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dapk-IN-2
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Dapk-IN-2
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a small molecule inhibitor. Adherence to these procedures will help ensure a safe laboratory environment and compliance with standard chemical waste regulations.
I. Immediate Safety Precautions and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Butyl gloves are recommended when handling Dimethyl Sulfoxide (DMSO), a common solvent for this compound, as it can readily penetrate nitrile gloves.[1]
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat is essential to protect from potential splashes.
II. Disposal of this compound Waste
This compound, like many small molecule inhibitors, should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed container. This container should be designated for solid chemical waste.
-
Liquid Waste (this compound Solutions):
-
Solutions of this compound, particularly those dissolved in DMSO, must be collected in a designated hazardous waste container.[2][3]
-
This container should be made of a material compatible with the solvent used.
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including this compound and the solvent (e.g., "this compound in DMSO").
-
Keep the waste container securely closed when not in use.[4]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed container or bag for solid hazardous waste.
-
Reusable glassware and equipment must be decontaminated before washing or reuse (see Section III).
-
Step 2: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.
-
If this compound solutions are in a combustible solvent like DMSO, store the waste container in a flammable liquids cabinet.[1]
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of your hazardous chemical waste.[2] They will provide specific instructions and ensure compliance with all local and national regulations.[5]
III. Decontamination of Laboratory Equipment
Proper decontamination of lab equipment is crucial to prevent cross-contamination and ensure safety.
Procedure for Decontaminating Non-Disposable Equipment:
-
Initial Rinse: Carefully rinse the equipment with a small amount of the solvent used to dissolve the this compound (e.g., DMSO) to remove any residual inhibitor. This rinsate should be collected as hazardous liquid waste.
-
Wash: Wash the equipment with warm, soapy water.[6]
-
Disinfect (if necessary for biological applications): If the equipment was also in contact with biological materials, use an appropriate disinfectant. A common and effective disinfectant is a 1:10 bleach solution.[7] Be aware that bleach can be corrosive to some metal surfaces.[7]
-
Final Rinse: Thoroughly rinse the equipment with purified water.
-
Drying: Allow the equipment to air dry completely or use an appropriate drying method.
| Disinfectant | Concentration | Contact Time | Notes |
| Bleach (Sodium Hypochlorite) | 1:10 dilution in water | At least 10 minutes[7] | Corrosive to some metals. Prepare fresh daily. |
| Ethanol | 70% | Not recommended as a primary decontaminant due to rapid evaporation.[7] | Can be used for a final rinse of surfaces. |
Below is a workflow for the proper disposal of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. depts.washington.edu [depts.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 6. cmich.edu [cmich.edu]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Dapk-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dapk-IN-2. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The required level of protection varies depending on the procedure being performed.
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, low-permeability lab coat or gown- Double-gloving with nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields or splash goggles- Face shield if there is a risk of splash- NIOSH-approved N95 or higher-rated respirator (if not handled in a certified chemical fume hood or glove box) |
| Preparing Stock Solutions | - Disposable, low-permeability lab coat or gown- Double-gloving with nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields or splash goggles- Face shield- Work should be conducted in a certified chemical fume hood |
| Administering to Cell Cultures | - Disposable lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses |
| Waste Disposal | - Disposable, low-permeability lab coat or gown- Heavy-duty or double-layered nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields or splash goggles |
Operational Plan: Safe Handling Workflow
Following a systematic workflow is critical to minimize the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste. Do not dispose of this compound or its waste down the drain.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, plasticware (e.g., pipette tips, tubes), and bench paper.
-
Procedure: Collect in a dedicated, clearly labeled, sealed plastic bag or container.
-
-
Liquid Waste: This includes unused stock solutions, working solutions, and contaminated cell culture media.
-
Procedure: Collect in a dedicated, clearly labeled, sealed, and chemically compatible container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
-
Sharps Waste: This includes needles, syringes, and glass Pasteur pipettes used to handle this compound solutions.
-
Procedure: Dispose of immediately into a designated, puncture-proof sharps container for chemical waste.
-
All waste streams must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols: General Handling Procedures
Weighing the Solid Compound:
-
Perform this task within a certified chemical fume hood or a containment balance enclosure (glove box).
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weigh boats.
-
Carefully transfer the desired amount of this compound to a tared container.
-
Clean the balance and surrounding area with a solvent known to solubilize the compound (e.g., DMSO), followed by 70% ethanol. Dispose of the cleaning materials as solid hazardous waste.
Preparing Stock Solutions:
-
All work must be conducted in a certified chemical fume hood.
-
Don the appropriate PPE.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a secondary container.
Spill and Emergency Procedures:
-
Small Spills (Solid or Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent material.
-
For solid spills, carefully dampen the absorbent material to avoid raising dust.
-
Wipe the area from the outside in, and place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure. Report the incident to your supervisor and institutional safety office.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
